Tyrosylleucine TFA
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4.C2HF3O2/c1-9(2)7-13(15(20)21)17-14(19)12(16)8-10-3-5-11(18)6-4-10;3-2(4,5)1(6)7/h3-6,9,12-13,18H,7-8,16H2,1-2H3,(H,17,19)(H,20,21);(H,6,7)/t12-,13-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCLJBVMTNXDJY-QNTKWALQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N2O6 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of Tyrosylleucine TFA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyrosylleucine (Tyr-Leu), a dipeptide with demonstrated antidepressant and anxiolytic properties, presents a complex mechanism of action. While its behavioral effects are well-documented and appear to be mediated by the serotonergic, dopaminergic, and GABAergic systems, compelling evidence suggests an indirect mode of interaction with these neurotransmitter pathways. This technical guide synthesizes the current understanding of Tyrosylleucine's mechanism of action, presenting available quantitative data, outlining key experimental protocols, and visualizing the proposed signaling cascade. The "TFA" designation indicates that the compound is supplied as a trifluoroacetate salt, a common practice in peptide chemistry, which warrants consideration in experimental design and data interpretation due to the potential biological activity of the counter-ion.
Pharmacological Effects of Tyrosylleucine
Tyrosylleucine is an orally active dipeptide that has demonstrated significant potential in preclinical models of depression and anxiety.
Antidepressant-like Activity
In vivo studies in mice have shown that Tyrosylleucine exhibits potent antidepressant-like effects. Administration of Tyr-Leu has been shown to reduce immobility time in both the forced swim test and the tail suspension test, two widely accepted behavioral paradigms for assessing antidepressant efficacy.[1][2][3] This effect is observed with oral, intraperitoneal, and intracerebroventricular administration.[2]
Furthermore, Tyrosylleucine has been found to increase the expression of c-Fos, a marker of neuronal activity, in the dentate gyrus of the hippocampus.[1] This suggests that the compound enhances neuronal activity in a brain region critically involved in mood regulation and cognition. Additionally, studies have indicated that Tyr-Leu promotes the proliferation of hippocampal progenitor cells, an effect often associated with long-term antidepressant action. Notably, this neurogenic effect appears to be independent of Brain-Derived Neurotrophic Factor (BDNF) expression.
Anxiolytic-like Activity
Tyrosylleucine has also been shown to possess dose-dependent anxiolytic-like properties. In the elevated plus-maze test in mice, a standard assay for anxiety-related behaviors, Tyr-Leu demonstrated efficacy comparable to the benzodiazepine anxiolytic, diazepam.
Core Mechanism of Action: An Indirect Pathway
The mechanism through which Tyrosylleucine exerts its pharmacological effects is multifaceted and appears to be indirect.
Involvement of 5-HT1A, Dopamine D1, and GABAA Receptors
The anxiolytic effects of Tyrosylleucine are attenuated by the administration of antagonists for the serotonin 5-HT1A receptor, the dopamine D1 receptor, and the GABAA receptor. This indicates that the functional integrity of these three receptor systems is necessary for the behavioral effects of the dipeptide. Further investigation using selective agonists and antagonists has suggested a sequential activation cascade, with the 5-HT1A receptor being upstream of the dopamine D1 receptor, which in turn precedes the involvement of the GABAA receptor.
Lack of Direct Receptor Binding
A critical finding in elucidating the mechanism of action of Tyrosylleucine is the observation that the dipeptide itself does not have a direct binding affinity for the 5-HT1A, dopamine D1, or GABAA receptors. This strongly suggests that Tyrosylleucine does not act as a direct agonist at these sites.
Proposed Indirect Mechanism
Based on the available evidence, it is hypothesized that Tyrosylleucine acts on an as-yet-unidentified primary molecular target. The engagement of this primary target is thought to initiate a downstream signaling cascade that ultimately leads to the modulation of the serotonergic, dopaminergic, and GABAergic systems. This could potentially occur through several mechanisms, such as:
-
Modulation of Neurotransmitter Synthesis or Release: Tyrosylleucine could influence the enzymatic pathways responsible for the synthesis of serotonin or dopamine, or it could affect the vesicular release of these neurotransmitters.
-
Interaction with Upstream Regulatory Proteins: The dipeptide might bind to a receptor or enzyme that regulates the activity of neurons projecting to the hippocampus and other mood-related brain regions.
-
Metabolism to an Active Compound: It is also possible that Tyrosylleucine is a pro-drug that is metabolized in vivo to an active compound that then interacts with the neurotransmitter systems.
Quantitative Data
While direct binding affinities and in vitro functional potencies for Tyrosylleucine at the 5-HT1A, dopamine D1, and GABAA receptors are absent due to its indirect mechanism of action, in vivo dose-response data from behavioral studies are available.
| Pharmacological Effect | Animal Model | Assay | Route of Administration | Effective Dose Range | Reference |
| Anxiolytic-like | Mice | Elevated Plus-Maze | Intraperitoneal (i.p.) | 0.1 - 1 mg/kg | |
| Anxiolytic-like | Mice | Elevated Plus-Maze | Oral (p.o.) | 0.3 - 3 mg/kg | |
| Antidepressant-like | Mice | Forced Swim Test | Intraperitoneal (i.p.) | 0.1 - 30 mg/kg | |
| Antidepressant-like | Mice | Forced Swim Test | Intracerebroventricular (i.c.v.) | 0.1 - 1.0 nmol/mouse | |
| Antidepressant-like | Mice | Forced Swim Test | Oral (p.o.) | 30 - 100 mg/kg | |
| Antidepressant-like | Mice | Tail Suspension Test | Intraperitoneal (i.p.) | 10 - 30 mg/kg |
Experimental Protocols
The following are generalized protocols for the key experiments cited in the investigation of Tyrosylleucine's mechanism of action.
Behavioral Assays
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Elevated Plus-Maze (EPM) for Anxiolytic Activity:
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The EPM apparatus consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.
-
Mice are individually placed at the center of the maze, facing an open arm.
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The behavior of the mice is recorded for a set period (e.g., 5 minutes).
-
The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms. Anxiolytic compounds increase these parameters.
-
The apparatus is cleaned thoroughly between trials to eliminate olfactory cues.
-
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Forced Swim Test (FST) for Antidepressant Activity:
-
Mice are individually placed in a cylinder filled with water from which they cannot escape.
-
The duration of immobility (the time the mouse spends floating with only minimal movements to keep its head above water) is recorded over a set period (e.g., the last 4 minutes of a 6-minute session).
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Antidepressant compounds decrease the duration of immobility.
-
-
Tail Suspension Test (TST) for Antidepressant Activity:
-
Mice are suspended by their tails with adhesive tape, so they cannot escape or hold onto nearby surfaces.
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The duration of immobility is recorded over a set period (e.g., 6 minutes).
-
Antidepressant compounds decrease the duration of immobility.
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c-Fos Immunohistochemistry
-
Following behavioral testing, animals are deeply anesthetized and transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Brains are extracted, post-fixed, and cryoprotected (e.g., in a sucrose solution).
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Coronal brain sections, particularly of the hippocampus, are cut using a cryostat or vibratome.
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Sections are incubated with a primary antibody specific for the c-Fos protein.
-
After washing, the sections are incubated with a biotinylated secondary antibody.
-
An avidin-biotin-peroxidase complex is then applied, followed by a chromogen (e.g., diaminobenzidine) to visualize the c-Fos positive cells.
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The number of c-Fos positive nuclei in the region of interest (e.g., the dentate gyrus) is quantified using microscopy and image analysis software.
Receptor Binding Assays
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Brain tissue (e.g., cortex, hippocampus) or cells expressing the receptor of interest are homogenized in a suitable buffer.
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The homogenate is centrifuged to isolate the cell membranes containing the receptors.
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Membranes are incubated with a radiolabeled ligand known to bind specifically to the receptor of interest (e.g., [3H]8-OH-DPAT for 5-HT1A receptors).
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To determine the affinity of a test compound (in this case, Tyrosylleucine), competition binding assays are performed where the membranes are incubated with the radioligand and varying concentrations of the unlabeled test compound.
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Non-specific binding is determined in the presence of a high concentration of an unlabeled specific ligand.
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Bound and free radioligand are separated by rapid filtration, and the amount of bound radioactivity is measured by liquid scintillation counting.
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The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and can be used to calculate the binding affinity (Ki). In the case of Tyrosylleucine, these assays would be expected to show a lack of displacement of the radioligand.
Visualizations of Pathways and Workflows
Proposed Signaling Pathway for Tyrosylleucine
Caption: Proposed indirect mechanism of Tyrosylleucine action.
Experimental Workflow for Assessing Anxiolytic Effects
Caption: Workflow for in vivo and ex vivo assessment of Tyrosylleucine.
Conclusion and Future Directions
The dipeptide Tyrosylleucine represents a promising therapeutic candidate with robust antidepressant and anxiolytic effects demonstrated in preclinical models. The current body of evidence strongly supports an indirect mechanism of action, whereby Tyrosylleucine does not directly bind to 5-HT1A, dopamine D1, or GABAA receptors, but rather initiates a signaling cascade that leads to their sequential involvement. This highlights a novel and complex mode of neuromodulation.
Future research should be directed at identifying the primary molecular target of Tyrosylleucine. This will be crucial for a complete understanding of its pharmacological profile and for the rational design of second-generation compounds with improved potency and specificity. Techniques such as affinity chromatography, chemical proteomics, and computational modeling could be employed to uncover the direct binding partner(s) of this intriguing dipeptide. Elucidating the full signaling pathway will undoubtedly provide valuable insights into the intricate regulation of mood and anxiety.
References
An In-Depth Technical Guide to the Core Functions of Tyrosylleucine TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosylleucine (Tyr-Leu), a dipeptide, and its trifluoroacetate salt (TFA), is an orally active compound demonstrating significant potential in the field of neuroscience.[1][2] Research has identified its potent antidepressant- and anxiolytic-like activities, suggesting its role as a modulator of key neurological pathways involved in mood and anxiety disorders. This technical guide provides a comprehensive overview of the core functions of Tyrosylleucine, detailing its mechanisms of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its effects.
Core Functions and Mechanism of Action
Tyrosylleucine TFA's primary functions are centered on its antidepressant and anxiolytic properties, which are mediated through distinct, yet potentially interconnected, neurological pathways.
Antidepressant-like Activity
The antidepressant effects of Tyrosylleucine are linked to its ability to induce neuronal plasticity and modulate the stress response. Studies in murine models have shown that Tyrosylleucine administration leads to an increase in the expression of c-Fos, a well-established marker of neuronal activity, within the dentate gyrus of the hippocampus.[1][2] This indicates an enhancement of neuronal signaling in a brain region critical for learning, memory, and mood regulation.
Furthermore, Tyrosylleucine has been observed to promote the proliferation of hippocampal progenitor cells, as evidenced by an increase in bromo-2'-deoxyuridine (BrdU)-positive cells and the expression of doublecortin, a marker for immature neurons.[1] This suggests that Tyrosylleucine can stimulate neurogenesis, a process known to be impaired in depressive disorders and a target for many antidepressant therapies. Notably, this neurogenic effect appears to be independent of Brain-Derived Neurotrophic Factor (BDNF), a key regulator of neurogenesis, pointing towards a novel signaling pathway.
In addition to its effects on neurogenesis, Tyrosylleucine has been shown to suppress the activation of the hypothalamo-pituitary-adrenal (HPA) axis, the body's central stress response system. By mitigating the physiological response to stress, Tyrosylleucine may exert a significant portion of its antidepressant-like effects.
Anxiolytic-like Activity
The anxiolytic, or anxiety-reducing, properties of Tyrosylleucine are attributed to its interaction with several key neurotransmitter systems. The anxiolytic-like effects of Tyrosylleucine are inhibited by the administration of antagonists for serotonin 5-HT1A, dopamine D1, and GABA-A receptors. This suggests that Tyrosylleucine's mechanism of action involves the sequential activation of these receptor systems. The proposed order of activation begins with the serotonin 5-HT1A receptor, followed by the dopamine D1 receptor, and culminating in the activation of the GABA-A receptor system, which is the primary inhibitory neurotransmitter system in the central nervous system. It is important to note that while Tyrosylleucine's effects are blocked by antagonists of these receptors, it does not appear to have a direct binding affinity for them, suggesting an indirect modulatory role.
Data Presentation
The following tables summarize the quantitative data from key in vivo studies investigating the antidepressant and anxiolytic-like effects of Tyrosylleucine.
Table 1: Antidepressant-like Effects of Tyrosylleucine in Mice
| Experimental Test | Administration Route | Dose Range | Outcome Measure | Result | Reference |
| Forced Swim Test | Intraperitoneal (i.p.) | 0.1 - 30 mg/kg | Immobility Time | Significant decrease | |
| Forced Swim Test | Oral (p.o.) | 30 - 100 mg/kg | Immobility Time | Significant decrease | |
| Tail Suspension Test | Intraperitoneal (i.p.) | 10 - 30 mg/kg | Immobility Time | Significant decrease | |
| c-Fos Immunohistochemistry | Intraperitoneal (i.p.) | 30 mg/kg | c-Fos Positive Cells (Dentate Gyrus) | Significant increase | |
| BrdU Labeling | Intraperitoneal (i.p.) | 30 mg/kg | BrdU Positive Cells (Dentate Gyrus) | Significant increase |
Table 2: Anxiolytic-like Effects of Tyrosylleucine in Mice
| Experimental Test | Administration Route | Dose Range | Outcome Measure | Result | Reference |
| Elevated Plus-Maze | Intraperitoneal (i.p.) | 0.1 - 1 mg/kg | Time in Open Arms | Significant increase | |
| Elevated Plus-Maze | Oral (p.o.) | 0.3 - 3 mg/kg | Time in Open Arms | Significant increase |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Forced Swim Test (FST)
The Forced Swim Test is a behavioral assay used to assess antidepressant-like activity in rodents.
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Apparatus: A transparent cylindrical tank (e.g., 25 cm height, 10 cm diameter) is filled with water (23-25°C) to a depth of 10 cm, preventing the mouse from touching the bottom or escaping.
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Procedure:
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Mice are individually placed into the water-filled cylinder.
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A 6-minute test session is recorded by a video camera.
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The duration of immobility (defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water) is scored during the last 4 minutes of the test.
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Data Analysis: The total time spent immobile is calculated and compared between the vehicle-treated control group and the Tyrosylleucine-treated groups. A significant reduction in immobility time is indicative of an antidepressant-like effect.
Elevated Plus-Maze (EPM) Test
The Elevated Plus-Maze is a widely used behavioral test to assess anxiety-like behavior in rodents.
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Apparatus: The maze is shaped like a plus sign and consists of two open arms and two enclosed arms of equal size, elevated from the floor (e.g., 50 cm).
-
Procedure:
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Mice are individually placed in the center of the maze, facing an open arm.
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The animals are allowed to freely explore the maze for a 5-minute session, which is recorded by a video tracking system.
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-
Data Analysis: The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters in the Tyrosylleucine-treated groups compared to the control group suggests an anxiolytic-like effect.
c-Fos Immunohistochemistry
This technique is used to visualize the expression of the c-Fos protein, a marker of recent neuronal activity.
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Tissue Preparation:
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Following behavioral testing or drug administration, mice are deeply anesthetized and transcardially perfused with saline followed by a 4% paraformaldehyde (PFA) solution.
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Brains are extracted and post-fixed in 4% PFA overnight, then transferred to a 30% sucrose solution for cryoprotection.
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Coronal sections of the hippocampus (e.g., 30-40 µm thick) are cut using a cryostat.
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Immunostaining:
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Free-floating sections are washed in phosphate-buffered saline (PBS).
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Sections are incubated in a blocking solution (e.g., PBS with 0.3% Triton X-100 and 5% normal goat serum) to prevent non-specific antibody binding.
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Sections are then incubated with a primary antibody against c-Fos overnight at 4°C.
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After washing, sections are incubated with a biotinylated secondary antibody.
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An avidin-biotin-peroxidase complex (ABC) is then applied, followed by a diaminobenzidine (DAB) substrate to produce a colored precipitate at the site of the c-Fos protein.
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-
Analysis: The number of c-Fos-positive cells in the dentate gyrus of the hippocampus is counted under a microscope. An increase in the number of c-Fos-positive cells in the Tyrosylleucine-treated group compared to the control group indicates increased neuronal activation.
Visualizations
The following diagrams illustrate the proposed signaling pathway for Tyrosylleucine's anxiolytic effects and the experimental workflow for assessing its antidepressant-like activity.
References
An In-Depth Technical Guide to the Synthesis and Purification of Tyrosylleucine TFA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Tyrosylleucine trifluoroacetate (TFA), a dipeptide with demonstrated antidepressant-like activity. The methodologies detailed herein are based on established solid-phase peptide synthesis (SPPS) and reversed-phase high-performance liquid chromatography (RP-HPLC) techniques, providing a robust framework for its preparation and characterization.
Core Concepts and Strategy
The synthesis of Tyrosylleucine (Tyr-Leu) is most effectively achieved through Fmoc-based solid-phase peptide synthesis (SPPS). This strategy involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The purification of the target peptide as a TFA salt is subsequently accomplished using preparative RP-HPLC, which separates the product from impurities based on hydrophobicity.
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis, purification, and characterization of Tyrosylleucine TFA.
Table 1: Synthesis and Purification Parameters
| Parameter | Value/Range | Notes |
| Synthesis Scale | 0.1 - 1.0 mmol | Dependent on desired yield. |
| Resin Loading | 0.3 - 0.8 mmol/g | Fmoc-Leu-Wang resin is a common choice. |
| Amino Acid Equivalents | 3 - 5 eq. | Relative to resin loading for coupling. |
| Coupling Reagent Equivalents | 2.9 - 4.5 eq. | e.g., HATU, HBTU. |
| Base Equivalents (DIPEA) | 6 - 10 eq. | Used to activate the coupling reaction. |
| Fmoc Deprotection Time | 20 - 30 min | Using 20% piperidine in DMF. |
| Coupling Reaction Time | 1 - 4 hours | Monitored by Kaiser test. |
| Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5, v/v/v) | A standard cocktail for cleavage and side-chain deprotection.[1] |
| Cleavage Time | 1.5 - 3 hours | At room temperature. |
| Crude Peptide Yield | 70 - 90% | Varies based on synthesis efficiency. |
| Purified Peptide Yield | 20 - 40% | Post-HPLC purification. |
| Final Purity | >98% | Determined by analytical RP-HPLC. |
Table 2: Characterization of this compound
| Property | Value | Method |
| Chemical Formula | C₁₅H₂₂N₂O₄ (Peptide) | - |
| Molecular Weight (Peptide) | 294.35 g/mol | Mass Spectrometry |
| Chemical Formula (TFA Salt) | C₁₇H₂₃F₃N₂O₆ | - |
| Molecular Weight (TFA Salt) | 408.37 g/mol | Mass Spectrometry |
| Appearance | White to off-white lyophilized powder | Visual Inspection |
| ¹H NMR | Consistent with structure | ¹H NMR Spectroscopy |
| ¹³C NMR | Consistent with structure | ¹³C NMR Spectroscopy |
| Mass Spectrum (ESI-MS) | [M+H]⁺ = 295.16 | Mass Spectrometry |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and purification of this compound.
Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of Tyrosylleucine starting from a pre-loaded Fmoc-Leu-Wang resin.
Materials:
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Fmoc-Leu-Wang resin (0.5 mmol/g loading)
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Fmoc-Tyr(tBu)-OH
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N,N-Dimethylformamide (DMF), peptide synthesis grade
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Dichloromethane (DCM), peptide synthesis grade
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Piperidine
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N,N'-Diisopropylethylamine (DIPEA)
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HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
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Trifluoroacetic acid (TFA), reagent grade
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Triisopropylsilane (TIS)
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Deionized water
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Diethyl ether, cold
Protocol:
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Resin Swelling: Swell 200 mg of Fmoc-Leu-Wang resin (0.1 mmol) in 5 mL of DMF in a fritted syringe for 30 minutes. Drain the DMF.
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Fmoc Deprotection: Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 20 minutes. Drain and wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL).
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Kaiser Test (Optional): Perform a Kaiser test to confirm the presence of free primary amines. A positive result (blue beads) indicates successful Fmoc removal.
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Coupling of Fmoc-Tyr(tBu)-OH:
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In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (184 mg, 0.4 mmol, 4 eq.), HATU (152 mg, 0.4 mmol, 4 eq.), and DIPEA (139 µL, 0.8 mmol, 8 eq.) in 2 mL of DMF.
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Add the activated amino acid solution to the resin. Agitate at room temperature for 2 hours.
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Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow/clear beads) indicates a complete reaction. If the test is positive, continue the coupling for another hour.
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Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
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Final Fmoc Deprotection: Add 5 mL of 20% piperidine in DMF to the resin and agitate for 20 minutes. Drain and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL). Dry the resin under a stream of nitrogen.
Cleavage and Deprotection
Protocol:
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Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail by combining TFA (9.5 mL), TIS (0.25 mL), and deionized water (0.25 mL).
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Cleavage Reaction: Add 2 mL of the freshly prepared cleavage cocktail to the dry resin. Agitate at room temperature for 2 hours.[1]
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Peptide Precipitation:
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Filter the cleavage mixture into a 50 mL centrifuge tube.
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Wash the resin with 1 mL of fresh TFA and combine the filtrates.
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Add 30 mL of cold diethyl ether to the centrifuge tube to precipitate the crude peptide.
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Centrifuge at 3000 rpm for 5 minutes.
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Decant the ether and wash the peptide pellet with cold diethyl ether (2 x 30 mL).
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-
Drying: Dry the crude peptide pellet under a stream of nitrogen to obtain a white powder.
RP-HPLC Purification
Materials:
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Crude Tyrosylleucine peptide
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HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
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Preparative C18 RP-HPLC column (e.g., 10 µm, 250 x 21.2 mm)
Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. Filter through a 0.45 µm syringe filter.
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HPLC Conditions:
-
Column: Preparative C18 column.
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Flow Rate: 15-20 mL/min.
-
Detection: 220 nm and 280 nm.
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Gradient: A typical gradient would be:
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0-5 min: 5% B
-
5-35 min: 5-50% B (linear gradient)
-
35-40 min: 50-95% B (column wash)
-
40-45 min: 95-5% B (re-equilibration)
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-
-
Fraction Collection: Collect fractions corresponding to the major peak eluting from the column.
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Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
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Lyophilization: Pool the pure fractions, freeze, and lyophilize to obtain the purified this compound as a white, fluffy powder.
Visualization of Workflows and Pathways
Synthesis and Purification Workflow
The following diagram illustrates the overall workflow for the synthesis and purification of this compound.
Caption: Workflow for this compound Synthesis and Purification.
Proposed Mechanism of Action: Modulation of the HPA Axis
Tyrosylleucine has been shown to exhibit its antidepressant-like effects by suppressing the activation of the Hypothalamic-Pituitary-Adrenal (HPA) axis, a key neuroendocrine system involved in the stress response.
Caption: Tyrosylleucine's suppressive effect on the HPA axis.
References
An In-depth Technical Guide to the Tyr-Leu TFA Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide Tyrosyl-Leucine (Tyr-Leu), commonly available as its trifluoroacetate (TFA) salt, is a bioactive peptide with significant potential in neuroscience and pharmacology. Arising from the sequence of two essential amino acids, tyrosine and leucine, this peptide has demonstrated notable antidepressant-like and anxiolytic-like activities in preclinical studies. Its mechanism of action, while not fully elucidated, appears to modulate key neurotransmitter systems, making it a compelling subject for further investigation in the development of novel therapeutics for mood and anxiety disorders. This document provides a comprehensive overview of the structure, properties, synthesis, and biological activities of Tyr-Leu TFA, intended for researchers and professionals in the field of drug development.
Structure and Physicochemical Properties
The Tyr-Leu dipeptide consists of a tyrosine residue N-terminally linked to a leucine residue via a peptide bond. The trifluoroacetate salt form is a consequence of the common use of trifluoroacetic acid in the final cleavage and purification steps of solid-phase peptide synthesis.
Chemical Structure
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IUPAC Name: (2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid
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Sequence: Tyr-Leu (YL)
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Molecular Formula (Tyr-Leu): C15H22N2O4[1]
-
Molecular Formula (Tyr-Leu TFA): C17H23F3N2O6
Physicochemical Data
The following table summarizes the key physicochemical properties of the Tyr-Leu peptide and its TFA salt.
| Property | Value (Tyr-Leu) | Value (Tyr-Leu TFA) | Reference |
| Molecular Weight | 294.35 g/mol [1] | 408.37 g/mol | |
| Isoelectric Point (pI) | ~5.67 (Calculated) | Not Applicable | [2][3] |
| pKa (α-carboxyl) | ~2.20 | Not Applicable | [2] |
| pKa (α-amino) | ~9.11 | Not Applicable | |
| pKa (Tyrosine side chain) | ~10.07 | Not Applicable | |
| Solubility | Soluble in DMSO | Soluble in DMSO (100 mg/mL with sonication) |
Biological Properties and Activity
Preclinical studies have highlighted the neuromodulatory effects of the Tyr-Leu dipeptide, demonstrating its potential as both an antidepressant and an anxiolytic agent.
Antidepressant-Like Activity
Studies in murine models have shown that Tyr-Leu exhibits potent antidepressant-like activity. Administration of the peptide, whether orally, intraperitoneally, or intracerebroventricularly, has been shown to be effective in the forced swim test and tail suspension test, two standard behavioral assays for screening antidepressant efficacy. A key finding is that Tyr-Leu's mechanism appears to be independent of Brain-Derived Neurotrophic Factor (BDNF), a common pathway for many antidepressant drugs. Instead, its activity is associated with an increase in c-Fos expression, a marker of neuronal activity, and enhanced proliferation of hippocampal progenitor cells.
Anxiolytic-Like Activity
Tyr-Leu has also demonstrated significant, dose-dependent anxiolytic-like activity in mice, comparable to the effects of diazepam. This activity was observed in the elevated plus-maze test. Interestingly, while the anxiolytic effects of Tyr-Leu are inhibited by antagonists of serotonin 5-HT1A, dopamine D1, and GABAA receptors, the peptide itself does not show direct binding affinity for these receptors. This suggests an indirect mechanism of action, potentially involving the modulation of these neurotransmitter systems.
The following diagram illustrates the proposed indirect signaling pathway for the anxiolytic-like effects of Tyr-Leu.
References
Tyrosylleucine TFA discovery and history
An In-depth Technical Guide to Tyrosyl-leucine Trifluoroacetate: From Discovery to Biological Activity
Introduction
Tyrosyl-leucine (Tyr-Leu) is a dipeptide composed of the amino acids tyrosine and leucine. It is a product of protein digestion and catabolism and has been the subject of research for its potential biological activities.[1][2] The trifluoroacetate (TFA) salt of Tyrosyl-leucine is a common form for this peptide in research and development, as TFA is frequently used as a counterion in the purification of synthetic peptides. This guide provides a comprehensive overview of the discovery, history, physicochemical properties, biological activities, and relevant experimental protocols for Tyrosyl-leucine TFA.
History and Discovery
While a singular, seminal discovery of Tyrosyl-leucine is not prominently documented in scientific literature, its existence as a dipeptide has been known through the study of protein structure and metabolism. It is recognized as an intermediate in the breakdown of larger proteins.[1][2] More recently, research has focused on its specific biological effects, particularly its antidepressant-like and anxiolytic-like activities.[3]
Physicochemical Properties
The fundamental physicochemical properties of Tyrosyl-leucine are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C15H22N2O4 | |
| Molecular Weight | 294.35 g/mol | |
| Exact Mass | 294.1580 Da | |
| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid | |
| Synonyms | Tyr-Leu, YL |
Biological Activity and Signaling Pathways
Tyrosyl-leucine has demonstrated notable effects on the central nervous system and in muscle metabolism.
Antidepressant and Anxiolytic-like Activities
Studies in mice have shown that Tyrosyl-leucine exhibits potent antidepressant-like activity. This activity is observed with oral, intraperitoneal, and intracerebroventricular administration. The proposed mechanism for this effect involves the suppression of the hypothalamo-pituitary-adrenal (HPA) axis, which is often hyperactive in depression. Notably, this antidepressant effect appears to be independent of the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway, a common target for many antidepressant drugs. Furthermore, Tyrosyl-leucine has been reported to have anxiolytic-like activity, which is thought to be mediated through the activation of serotonin 5-HT1A, dopamine D1, and GABA-A receptors.
References
Unraveling Neuronal Activation: A Technical Guide to c-Fos Expression in the Hippocampus
A Note on the Analyte: Initial literature searches did not yield specific data regarding the effects of Tyrosylleucine TFA on c-Fos expression within the hippocampus. Therefore, this guide provides a comprehensive technical overview of the methodologies, data interpretation, and signaling pathways pertinent to the study of c-Fos expression in the hippocampus as a general marker of neuronal activity. This framework can be readily adapted by researchers to investigate the effects of novel compounds like this compound.
Quantitative Data Presentation
Effective data presentation is crucial for the interpretation and comparison of results from c-Fos expression studies. Below is a standardized table summarizing hypothetical quantitative data on c-Fos positive cells in different hippocampal subregions following a novel stimulus.
| Experimental Group | Hippocampal Subregion | Mean c-Fos Positive Cells/mm² (± SEM) | Fold Change vs. Control | p-value vs. Control |
| Saline Control | Dentate Gyrus (DG) | 15 ± 3 | 1.0 | - |
| CA1 | 25 ± 5 | 1.0 | - | |
| CA3 | 20 ± 4 | 1.0 | - | |
| Novel Stimulus | Dentate Gyrus (DG) | 150 ± 20 | 10.0 | < 0.001 |
| CA1 | 275 ± 35 | 11.0 | < 0.001 | |
| CA3 | 210 ± 25 | 10.5 | < 0.001 |
Experimental Protocols
The following sections detail standardized protocols for investigating c-Fos expression in the hippocampus, a technique widely used to map neuronal activation in response to various stimuli.
Animal Model and Treatment
A common model for these studies involves adult male rats (e.g., Sprague-Dawley). Animals are typically housed individually with ad libitum access to food and water and maintained on a 12-hour light/dark cycle. Following a period of habituation to the housing conditions, animals would be administered the test compound (e.g., this compound) or a vehicle control via a specified route (e.g., intraperitoneal injection). The dosage and timing of administration would be critical parameters to define based on the pharmacokinetic properties of the compound.
Behavioral Paradigm
To induce neuronal activation and subsequent c-Fos expression, animals are often exposed to a novel environment or a specific behavioral task known to engage the hippocampus. For instance, exposure to a novel open field for a defined period (e.g., 30 minutes) can be a potent inducer of hippocampal c-Fos.
Tissue Preparation
Approximately 90 minutes to 2 hours after the behavioral paradigm, a time window corresponding to peak c-Fos protein expression, animals are deeply anesthetized and transcardially perfused with saline followed by a fixative solution (e.g., 4% paraformaldehyde in phosphate-buffered saline). Brains are then extracted and post-fixed before being cryoprotected in a sucrose solution. Coronal sections of the hippocampus (typically 30-40 µm thick) are then cut using a cryostat.
Immunohistochemistry for c-Fos
The following is a representative protocol for fluorescent immunohistochemistry to detect c-Fos positive cells:
-
Washing: Free-floating sections are washed three times in phosphate-buffered saline (PBS).
-
Blocking: Sections are incubated in a blocking solution (e.g., PBS with 0.3% Triton X-100 and 5% normal goat serum) for 1-2 hours at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody targeting the c-Fos protein (e.g., rabbit anti-c-Fos) diluted in the blocking solution. This incubation is typically performed overnight at 4°C.
-
Secondary Antibody Incubation: After washing, sections are incubated with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 1-2 hours at room temperature, protected from light.
-
Counterstaining and Mounting: Sections are washed again and may be counterstained with a nuclear stain like DAPI. Finally, sections are mounted on slides and coverslipped with an anti-fade mounting medium.
Imaging and Quantification
Images of the hippocampal subregions (DG, CA1, CA3) are captured using a fluorescence microscope. The number of c-Fos positive nuclei is then quantified using image analysis software. Data are typically expressed as the number of positive cells per unit area.
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for a study investigating stimulus-induced c-Fos expression in the hippocampus.
Experimental Workflow for c-Fos Immunohistochemistry.
Signaling Pathways Leading to c-Fos Expression
Neuronal activity triggers a cascade of intracellular signaling events that culminate in the transcription of immediate early genes like c-fos. The diagram below depicts some of the key signaling pathways involved. The activation of these pathways is a critical step in translating synaptic activity into changes in gene expression that can underlie long-term plasticity.[1][2]
References
An In-depth Technical Guide to Tyrosylleucine TFA (CAS Number: 66852-01-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyrosylleucine TFA (Tyr-Leu TFA), the trifluoroacetic acid salt of the dipeptide L-Tyrosyl-L-leucine, is a promising orally active compound with demonstrated potent antidepressant-like and anxiolytic-like activities. This technical guide provides a comprehensive overview of its chemical properties, biological functions, and the experimental basis for its neuropharmacological effects. Detailed experimental protocols from key studies are presented, along with quantitative data and a visual representation of its proposed mechanism of action involving the sequential activation of key neurotransmitter systems. This document is intended to serve as a foundational resource for researchers in neuroscience and drug development.
Chemical and Physical Properties
This compound is the trifluoroacetate salt of the dipeptide formed from L-tyrosine and L-leucine. The trifluoroacetic acid is commonly used as a counter-ion in peptide synthesis and purification.
| Property | Value | Reference(s) |
| CAS Number | 66852-01-5 | [1][2] |
| Molecular Formula | C₁₇H₂₃F₃N₂O₆ | [1][2] |
| Molecular Weight | 408.37 g/mol | [1] |
| Synonyms | Tyr-Leu TFA, YL-TFA | |
| Appearance | White to off-white solid | |
| Purity | >98.50% (as per typical commercial specifications) | |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) | |
| Storage | Store as a powder at -20°C for up to 2 years, or at -80°C for extended periods. Stock solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to six months. |
Synthesis
Specific, detailed protocols for the synthesis of this compound are not publicly available. However, it is generally synthesized using standard solid-phase or solution-phase peptide synthesis methodologies. These methods typically involve the coupling of protected L-tyrosine and L-leucine amino acids, followed by deprotection and purification, often using high-performance liquid chromatography (HPLC). The final product is then lyophilized with trifluoroacetic acid to yield the TFA salt.
Biological Activity and Mechanism of Action
Tyrosylleucine (Tyr-Leu) has been shown to possess significant antidepressant-like and anxiolytic-like properties in preclinical studies. It is orally active, a crucial characteristic for drug development.
Antidepressant-Like Activity
Studies have demonstrated that Tyr-Leu exhibits potent antidepressant-like effects in mouse models of depression, such as the Forced Swim Test (FST) and Tail Suspension Test (TST). The administration of Tyr-Leu, whether intraperitoneally (i.p.), intracerebroventricularly (i.c.v.), or orally (p.o.), significantly reduces immobility time, an indicator of antidepressant efficacy. This effect is comparable to that of conventional antidepressants.
Furthermore, Tyr-Leu administration leads to an increase in the expression of c-Fos, a marker of neuronal activity, in the dentate gyrus of the hippocampus. This suggests that Tyr-Leu modulates neuronal circuits implicated in mood regulation.
Anxiolytic-Like Activity
Tyr-Leu has also been shown to exert dose-dependent anxiolytic-like effects in the elevated plus-maze (EPM) test in mice, a standard behavioral assay for anxiety. Its potency is reported to be comparable to diazepam, a well-known anxiolytic drug.
Proposed Mechanism of Action
Research suggests that the anxiolytic-like effects of Tyr-Leu are mediated through the sequential activation of several key neurotransmitter systems. The proposed cascade begins with the activation of serotonin 5-HT₁A receptors, which in turn leads to the activation of dopamine D₁ receptors, and subsequently, the activation of GABA-A receptors. Interestingly, Tyr-Leu itself does not show direct binding affinity for these receptors, suggesting an indirect mechanism of action, possibly by modulating the release of endogenous neurotransmitters.
Quantitative Data
The following tables summarize the quantitative data from key studies on the antidepressant and anxiolytic-like effects of Tyrosylleucine.
Table 1: Antidepressant-Like Effects of Tyrosylleucine in Mice
| Test | Administration Route | Dose Range | Effect | Reference |
| Forced Swim Test (FST) | Intraperitoneal (i.p.) | 1 - 30 mg/kg | Decreased immobility time | |
| Forced Swim Test (FST) | Intracerebroventricular (i.c.v.) | 0.3 - 1 nmol/mouse | Decreased immobility time | |
| Forced Swim Test (FST) | Oral (p.o.) | 30 - 100 mg/kg | Decreased immobility time | |
| Tail Suspension Test (TST) | Intraperitoneal (i.p.) | 10 - 30 mg/kg | Decreased immobility time | |
| c-Fos Expression (Hippocampus) | Intraperitoneal (i.p.) | Not specified | Increased number of c-Fos positive cells |
Table 2: Anxiolytic-Like Effects of Tyrosylleucine in Mice
| Test | Administration Route | Dose Range | Effect | Reference |
| Elevated Plus-Maze (EPM) | Intraperitoneal (i.p.) | 0.1 - 1 mg/kg | Increased time spent in and entries into the open arms | |
| Elevated Plus-Maze (EPM) | Oral (p.o.) | 0.3 - 3 mg/kg | Increased time spent in and entries into the open arms |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Antidepressant-Like Activity Assessment
Forced Swim Test (FST):
-
Male ddY mice (5 weeks old) are used.
-
Mice are individually placed in a glass cylinder (25 cm height, 10 cm diameter) filled with water (23 ± 1 °C) to a depth of 10 cm.
-
The total duration of the test is 6 minutes.
-
Immobility, defined as the cessation of struggling and remaining floating motionless, is recorded during the last 4 minutes of the test.
-
Tyrosylleucine or vehicle is administered 30 minutes before the test.
Tail Suspension Test (TST):
-
Mice are suspended by their tails with adhesive tape, approximately 1 cm from the tip.
-
The suspension point is about 50 cm above the floor.
-
The total duration of the test is 6 minutes.
-
Immobility is recorded during the last 4 minutes of the test.
-
Tyrosylleucine or vehicle is administered 30 minutes before the test.
Anxiolytic-Like Activity Assessment
Elevated Plus-Maze (EPM) Test:
-
The apparatus consists of two open arms (25 × 5 cm) and two closed arms (25 × 5 × 15 cm) extending from a central platform (5 × 5 cm). The maze is elevated 50 cm above the floor.
-
Mice are placed on the central platform facing an open arm.
-
Behavior is recorded for 5 minutes.
-
The number of entries into and the time spent in the open and closed arms are measured.
-
Anxiolytic activity is indicated by an increase in the percentage of time spent in the open arms and the percentage of entries into the open arms.
-
Tyrosylleucine or vehicle is administered 30 minutes before the test.
Pharmacokinetics and Metabolism
Detailed pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) data for this compound are not currently available in the public domain. As a dipeptide, it is likely subject to hydrolysis by peptidases in the body. However, its demonstrated oral activity suggests that a sufficient amount of the intact dipeptide is absorbed to exert its pharmacological effects. Further research is required to fully characterize its pharmacokinetic profile.
Conclusion and Future Directions
This compound is a compelling dipeptide with robust antidepressant-like and anxiolytic-like activities demonstrated in preclinical models. Its oral bioavailability and unique, indirect mechanism of action involving a cascade of neurotransmitter systems make it a person of interest for the development of novel therapeutics for mood and anxiety disorders. Future research should focus on elucidating its precise molecular targets, conducting comprehensive pharmacokinetic and toxicological studies, and exploring its efficacy in a wider range of preclinical models of neuropsychiatric conditions.
References
Methodological & Application
Application Notes and Protocols for the Dissolution and Use of Tyrosylleucine TFA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyrosylleucine (Tyr-Leu), a dipeptide, has demonstrated significant potential in neuroscience research, exhibiting antidepressant-like and anxiolytic-like activities.[1][2][3][4] It is often supplied as a trifluoroacetate (TFA) salt (Tyrosylleucine TFA) to improve its handling and stability. Proper dissolution and handling of this compound are critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the dissolution of this compound for in vitro and in vivo studies, along with important considerations regarding the potential biological activity of the TFA counter-ion.
Chemical Properties and Storage
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₃F₃N₂O₆ | [1] |
| Molecular Weight | 408.37 g/mol | |
| Appearance | White to off-white powder | |
| Storage (Powder) | 2 years at -20°C | |
| Storage (in DMSO) | 2 weeks at 4°C, 6 months at -80°C |
Note on Storage: For stock solutions, it is recommended to prepare aliquots in tightly sealed vials and store them at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles. Before use, allow the product to equilibrate to room temperature for at least one hour.
Dissolution Protocols
The solubility of this compound can be achieved in various solvent systems, depending on the intended experimental application.
Preparation of Stock Solutions
For most applications, a concentrated stock solution is first prepared in a suitable organic solvent, which is then further diluted in aqueous media for the final experimental concentration.
Recommended Solvent for Stock Solution: Dimethyl sulfoxide (DMSO)
Protocol:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 25 mg/mL).
-
Vortex the solution until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation is observed.
-
Store the stock solution as aliquots at -20°C or -80°C.
Preparation of Working Solutions for In Vitro Experiments (e.g., Cell Culture)
Protocol:
-
Thaw a frozen aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the final desired concentration using the appropriate cell culture medium.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is low enough to not affect the cells (typically <0.5%).
Preparation of Formulations for In Vivo Experiments
For animal studies, specific formulations are required to ensure bioavailability and minimize toxicity. The following are established protocols for preparing this compound for oral administration.
| Protocol | Solvent Composition | Achievable Concentration | Reference |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.12 mM) | |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.12 mM) | |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.12 mM) |
Procedure for In Vivo Formulations:
-
Add each solvent in the specified order.
-
Ensure the solution is clear and homogenous before administration.
-
If precipitation occurs, gentle heating and/or sonication can be applied to aid dissolution.
Experimental Workflow for Dissolution and Application
The following diagram illustrates a typical workflow for dissolving this compound and its application in a cell-based assay.
Caption: Workflow for preparing this compound solutions.
Biological Activity and Signaling Pathways
Tyrosylleucine has been reported to exert its antidepressant and anxiolytic effects through the modulation of several neurotransmitter systems. Oral administration of Tyr-Leu has been shown to increase the expression of c-Fos, a marker of neuronal activity, in the dentate gyrus of the hippocampus. Its anxiolytic-like activity is suggested to be mediated through the activation of serotonin 5-HT₁A, dopamine D₁, and GABAₐ receptors.
The diagram below illustrates the proposed mechanism of action.
Caption: Proposed signaling pathway for Tyrosylleucine.
Important Considerations: The Trifluoroacetate (TFA) Counter-ion
It is crucial for researchers to be aware that the TFA counter-ion, which is present in the this compound salt, can have its own biological effects. Residual amounts of TFA have been reported to potentially affect the accuracy and reproducibility of a broad range of cellular assays, including antimicrobial susceptibility and cytotoxicity assays. In some instances, TFA has been shown to interfere with membrane function, enzymatic catalysis, and protein stability.
Recommendations:
-
Controls: It is advisable to include a vehicle control that contains the same final concentration of the dissolution solvents. Additionally, a control with sodium trifluoroacetate (Na-TFA) at the same molar concentration as the this compound can help to distinguish the effects of the dipeptide from those of the TFA counter-ion.
-
TFA Removal: For sensitive applications where TFA interference is a concern, methods are available to remove or replace the TFA counter-ion. These methods include lyophilization with a stronger acid (e.g., HCl) or ion-exchange chromatography. However, these procedures may require additional analytical chemistry to ensure the integrity of the final compound.
By following these guidelines, researchers can ensure the proper handling and use of this compound, leading to more accurate and reliable experimental outcomes.
References
Application Notes and Protocols for Tyrosylleucine TFA Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of Tyrosylleucine TFA (Tyr-Leu TFA) to mice for preclinical research, particularly in the fields of neuroscience and pharmacology. The protocols are based on established methodologies and published studies demonstrating the biological activity of the Tyrosylleucine dipeptide.
Quantitative Data Summary
The following table summarizes the effective dose ranges of Tyrosylleucine administered to mice to elicit specific biological responses, as reported in scientific literature.
| Administration Route | Dosage Range | Biological Effect | Mouse Strain | Reference |
| Oral (p.o.) | 0.3 - 3 mg/kg | Anxiolytic-like activity | Not Specified | [1] |
| Intraperitoneal (i.p.) | 0.1 - 1 mg/kg | Anxiolytic-like activity | Not Specified | [1] |
| Intraperitoneal (i.p.) | 10 - 30 mg/kg | Antidepressant-like activity | Naïve mice | [2] |
| Intracerebroventricular (i.c.v.) | Not Specified | Antidepressant-like activity | Naïve mice | [3][4] |
Experimental Protocols
2.1. Preparation of this compound Solution
-
Vehicle Selection: A sterile, isotonic saline solution (0.9% NaCl) is a commonly used and appropriate vehicle for parenteral administration. For oral administration, sterile water or a flavored jelly can be used. The pH of the final solution should be adjusted to be near physiological pH (~7.4) to minimize irritation.
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add the appropriate volume of the chosen vehicle to achieve the target concentration.
-
Gently vortex or sonicate the solution until the peptide is fully dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile vial.
-
Store the solution as recommended by the manufacturer, typically at -20°C or -80°C for long-term storage.
-
2.2. Oral Administration (Gavage)
This method ensures precise dosing directly into the stomach.
-
Materials:
-
This compound solution
-
Appropriate volume syringe (e.g., 1 mL)
-
20-22 gauge, 1.5-inch flexible or rigid, ball-tipped oral gavage needle
-
Animal scale
-
-
Protocol:
-
Weigh the mouse to determine the correct volume of the dosing solution to administer.
-
Fill the syringe with the calculated volume of the this compound solution.
-
Securely restrain the mouse by grasping the loose skin at the back of the neck to immobilize the head.
-
With the mouse in a vertical position, gently insert the gavage needle into the mouth, passing it along the side of the mouth and over the tongue.
-
Advance the needle into the esophagus until the tip is estimated to be in the stomach.
-
Slowly dispense the solution from the syringe.
-
Gently remove the gavage needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress or injury.
-
2.3. Intraperitoneal (i.p.) Injection
This is a common route for systemic administration, offering rapid absorption.
-
Materials:
-
This compound solution
-
1 mL syringe
-
25-27 gauge needle
-
Animal scale
-
-
Protocol:
-
Weigh the mouse to calculate the required injection volume.
-
Draw the calculated volume of the this compound solution into the syringe.
-
Securely restrain the mouse, exposing the abdomen. The mouse can be tilted slightly head-down to move the abdominal organs away from the injection site.
-
Insert the needle at a 15-30 degree angle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate briefly to ensure no fluid (blood or urine) is drawn into the syringe.
-
If the aspiration is clear, inject the solution smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
-
2.4. Intracerebroventricular (i.c.v.) Injection
This is a surgical procedure for direct administration into the cerebral ventricles, bypassing the blood-brain barrier. This protocol should be performed under anesthesia and aseptic conditions by trained personnel.
-
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Surgical tools (scalpel, drill, etc.)
-
Hamilton syringe with a 30-gauge needle
-
This compound solution
-
-
Protocol:
-
Anesthetize the mouse and mount it in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Using stereotaxic coordinates, identify the target injection site over one of the lateral ventricles (e.g., relative to bregma).
-
Drill a small burr hole through the skull at the target location.
-
Lower the Hamilton syringe needle through the burr hole to the desired depth within the ventricle.
-
Infuse the this compound solution at a slow, controlled rate (e.g., 0.5 µL/min).
-
After the infusion is complete, leave the needle in place for a few minutes to allow for diffusion and prevent backflow.
-
Slowly retract the needle.
-
Suture the scalp incision.
-
Provide post-operative care, including analgesics and monitoring for recovery.
-
Signaling Pathways and Experimental Workflows
3.1. Signaling Pathway for Anxiolytic-like Effects of Tyrosylleucine
Caption: Proposed signaling cascade for the anxiolytic-like effects of Tyrosylleucine.
3.2. Signaling Pathway for Antidepressant-like Effects of Tyrosylleucine
Caption: BDNF-independent mechanism for the antidepressant-like effects of Tyrosylleucine.
3.3. Experimental Workflow for Assessing Antidepressant-like Activity
Caption: Workflow for evaluating the antidepressant-like effects of this compound in mice.
References
- 1. Dipeptide Tyr-Leu (YL) exhibits anxiolytic-like activity after oral administration via activating serotonin 5-HT1A, dopamine D1 and GABAA receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 4. Dipeptide tyrosyl-leucine exhibits antidepressant-like activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tyrosylleucine TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosylleucine (Tyr-Leu), a dipeptide, has demonstrated significant potential as a therapeutic agent in preclinical studies. This document provides a comprehensive overview of the experimental protocols for investigating the antidepressant and anxiolytic-like activities of Tyrosylleucine TFA. Tyrosylleucine, administered as a trifluoroacetic acid (TFA) salt, is an orally active compound that has been shown to exert its effects through the modulation of neuronal activity in key brain regions.[1][2] This document will detail the necessary protocols for behavioral analysis in murine models, as well as methods for investigating the underlying cellular and molecular mechanisms.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₅H₂₂N₂O₄ |
| Molecular Weight | 294.35 g/mol (Tyrosylleucine) |
| Form | Lyophilized Powder |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term stability. |
Safety and Handling Precautions
As Tyrosylleucine is supplied as a TFA salt, it is imperative to handle the compound with appropriate safety measures. Trifluoroacetic acid is corrosive and can cause severe skin burns and eye damage.[3][4] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, when handling the compound. Work in a well-ventilated area or under a chemical fume hood. In case of contact, rinse the affected area immediately with copious amounts of water and seek medical attention.
Experimental Protocols
Preparation of this compound for In Vivo Administration
a. Oral Administration (p.o.)
-
Vehicle Preparation: Prepare a stock solution of the desired vehicle. Sterile water or saline are commonly used.
-
Dissolution: Dissolve the this compound powder in the vehicle to the desired concentration. Sonication may be required to aid dissolution.
-
Dosage: Effective oral doses in mice have been reported in the range of 30-100 mg/kg.[5]
b. Intraperitoneal Injection (i.p.)
-
Vehicle Preparation: Prepare a sterile saline solution (0.9% NaCl).
-
Dissolution: Dissolve the this compound powder in sterile saline to the desired concentration.
-
Dosage: Effective intraperitoneal doses in mice have been reported in the range of 0.1-30 mg/kg for antidepressant-like effects and 0.1-1 mg/kg for anxiolytic-like effects.
c. Intracerebroventricular Injection (i.c.v.)
-
Note: This procedure requires stereotaxic surgery and should only be performed by trained personnel in accordance with institutional animal care and use guidelines.
-
Vehicle Preparation: Prepare a sterile artificial cerebrospinal fluid (aCSF) solution.
-
Dissolution: Dissolve the this compound powder in aCSF to the desired concentration.
-
Dosage: An effective intracerebroventricular dose in mice has been reported to be in the range of 0.1-1.0 nmol/mouse.
Assessment of Antidepressant-Like Activity
a. Forced Swim Test (FST) in Mice
-
Apparatus: A cylindrical container (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Administer this compound or vehicle to the mice 30 minutes prior to the test.
-
Individually place each mouse into the water-filled cylinder.
-
Record the total duration of immobility during a 4-minute test session. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements to keep the head above water.
-
-
Data Analysis: Compare the immobility time between the treatment and control groups. A significant reduction in immobility time is indicative of an antidepressant-like effect.
b. Tail Suspension Test (TST) in Mice
-
Apparatus: A commercially available tail suspension apparatus or a custom-built setup that allows for the mouse to be suspended by its tail.
-
Procedure:
-
Administer this compound or vehicle to the mice 30 minutes prior to the test.
-
Suspend each mouse individually by its tail using adhesive tape, ensuring the mouse cannot climb onto its tail or other surfaces.
-
Record the total duration of immobility during a 6-minute test session. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
-
-
Data Analysis: Compare the immobility time between the treatment and control groups. A significant reduction in immobility time suggests an antidepressant-like effect.
Assessment of Anxiolytic-Like Activity
a. Elevated Plus-Maze (EPM) Test in Mice
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Procedure:
-
Administer this compound or vehicle to the mice 30 minutes prior to the test.
-
Place each mouse in the center of the maze, facing one of the open arms.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the time spent in the open arms and the number of entries into the open and closed arms.
-
-
Data Analysis: An increase in the time spent in the open arms and/or the percentage of entries into the open arms is indicative of an anxiolytic-like effect.
Mechanistic Studies
Immunohistochemical Analysis of c-Fos Expression
Tyrosylleucine has been shown to increase the number of c-Fos expressing cells in the dentate gyrus of the hippocampus, a marker of neuronal activity.
-
Tissue Preparation:
-
Ninety minutes after the final behavioral test or drug administration, deeply anesthetize the mice and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Dissect the brains and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the brains in a 30% sucrose solution in PBS.
-
Section the brains coronally at 30-40 µm thickness using a cryostat.
-
-
Immunohistochemistry:
-
Wash the sections in PBS.
-
Incubate the sections in a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.
-
Incubate the sections with a primary antibody against c-Fos overnight at 4°C.
-
Wash the sections in PBS.
-
Incubate the sections with a fluorescently-labeled secondary antibody for 2 hours at room temperature.
-
Wash the sections in PBS and mount on slides with a mounting medium containing DAPI for nuclear counterstaining.
-
-
Imaging and Analysis:
-
Capture images of the dentate gyrus using a fluorescence microscope.
-
Quantify the number of c-Fos positive cells in the dentate gyrus. An increase in c-Fos positive cells in the Tyrosylleucine-treated group compared to the control group indicates increased neuronal activation.
-
Data Presentation
Quantitative Data Summary
| Experiment | Administration Route | Effective Dose Range | Observed Effect | Reference |
| Antidepressant-like Activity | Oral (p.o.) | 30-100 mg/kg | Decreased immobility in FST | |
| Intraperitoneal (i.p.) | 0.1-30 mg/kg | Decreased immobility in FST | ||
| Intracerebroventricular (i.c.v.) | 0.1-1.0 nmol/mouse | Decreased immobility in FST | ||
| Anxiolytic-like Activity | Oral (p.o.) | 0.3-3 mg/kg | Increased time in open arms of EPM | |
| Intraperitoneal (i.p.) | 0.1-1 mg/kg | Increased time in open arms of EPM |
Visualizations
Proposed Signaling Pathway for Anxiolytic-Like Activity
The anxiolytic-like effects of Tyrosylleucine are suggested to be mediated by the activation of serotonin 5-HT1A, dopamine D1, and GABAA receptors.
References
- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 2. researchgate.net [researchgate.net]
- 3. Dipeptide tyrosyl-leucine exhibits antidepressant-like activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aromatic amino acid-leucine dipeptides exhibit anxiolytic-like activity in young mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Tyrosylleucine TFA: Application Notes and Protocols for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosylleucine (Tyr-Leu), a dipeptide composed of tyrosine and leucine, has emerged as a promising bioactive compound in the field of neuroscience.[1][2] This document provides detailed application notes and experimental protocols for the use of Tyrosylleucine trifluoroacetate (TFA), a salt form of the dipeptide that enhances its stability and solubility for research applications. The primary focus of these notes is on the antidepressant-like and anxiolytic-like properties of Tyrosylleucine, which have been observed in preclinical studies.[3][4][5]
Recent research indicates that Tyrosylleucine exerts its effects through mechanisms distinct from conventional antidepressants, notably independent of the brain-derived neurotrophic factor (BDNF) signaling pathway. Instead, its bioactivity is associated with the modulation of the hypothalamic-pituitary-adrenal (HPA) axis, promotion of hippocampal neurogenesis, and indirect activation of key neurotransmitter systems including serotonin, dopamine, and GABA receptors. These properties make Tyrosylleucine TFA a valuable tool for investigating novel pathways in mood regulation and for the development of new therapeutic strategies for depression and anxiety-related disorders.
Data Presentation
Table 1: Antidepressant-like Effects of Tyrosylleucine in Mice
| Experimental Model | Administration Route | Dosage Range | Key Findings | Reference |
| Forced Swim Test (FST) | Intraperitoneal (i.p.) | 0.1-30 mg/kg | Dose-dependent decrease in immobility time. | |
| Forced Swim Test (FST) | Intracerebroventricular (i.c.v.) | 0.1-1.0 nmol/mouse | Significant reduction in immobility time. | |
| Forced Swim Test (FST) | Oral (p.o.) | 30-100 mg/kg | Orally active, demonstrating a decrease in immobility. | |
| Tail Suspension Test (TST) | Intraperitoneal (i.p.) | 10-30 mg/kg | Significant decrease in immobility time. |
Table 2: Anxiolytic-like Effects of Tyrosylleucine in Mice
| Experimental Model | Administration Route | Dosage Range | Key Findings | Reference |
| Elevated Plus-Maze (EPM) | Intraperitoneal (i.p.) | 0.1-1 mg/kg | Dose-dependent increase in time spent in and entries into the open arms, comparable to diazepam. | |
| Elevated Plus-Maze (EPM) | Oral (p.o.) | 0.3-3 mg/kg | Orally active, showing significant anxiolytic-like effects. | |
| Open-Field Test | Not specified | Not specified | Increased exploratory behavior, indicative of anxiolytic activity. |
Table 3: Neurogenic and Molecular Effects of Tyrosylleucine
| Assay | Model System | Treatment | Key Findings | Reference |
| c-Fos Immunohistochemistry | In vivo (mice) | 30 mg/kg i.p. | Increased number of c-Fos-positive cells in the dentate gyrus of the hippocampus. | |
| BrdU Incorporation | In vivo (mice) | Not specified | Increased number of BrdU-positive cells in the dentate gyrus. | |
| Doublecortin Expression | In vivo (mice) | Not specified | Upregulation of doublecortin expression in the dentate gyrus. | |
| Hippocampal Neural Stem Cells | In vitro | Not specified | Enhanced proliferation of hippocampal progenitor cells. | |
| HPA Axis Activity | In vivo (mice) | Not specified | Suppressed activation of the HPA axis in response to forced swim stress. |
Experimental Protocols
Protocol 1: Assessment of Antidepressant-like Activity using the Forced Swim Test (FST)
Objective: To evaluate the antidepressant-like effects of this compound in mice by measuring immobility time in the FST.
Materials:
-
This compound
-
Saline solution (0.9% NaCl)
-
Male mice (e.g., C57BL/6)
-
Cylindrical water tanks (e.g., 30 cm height x 20 cm diameter)
-
Water at 24-30°C
-
Video recording and analysis software
-
Standard laboratory equipment for injections
Procedure:
-
Drug Preparation: Dissolve this compound in saline to the desired concentrations for intraperitoneal (i.p.), intracerebroventricular (i.c.v.), or oral (p.o.) administration. A fresh solution should be prepared on the day of the experiment.
-
Animal Acclimation: Acclimate mice to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle (saline) to the mice. The time between administration and testing should be consistent (e.g., 30 minutes for i.p. administration).
-
Forced Swim Test: a. Fill the cylindrical tanks with water to a depth of 15 cm. The water temperature should be maintained at 24-30°C. b. Gently place each mouse into a tank. c. Record the behavior of the mice for a total of 6 minutes.
-
Data Analysis: a. Score the last 4 minutes of the 6-minute session. b. Measure the total time the mouse remains immobile, defined as the cessation of struggling and making only the movements necessary to keep its head above water. c. Compare the immobility times between the this compound-treated groups and the vehicle-treated control group using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test).
Protocol 2: Evaluation of Anxiolytic-like Activity using the Elevated Plus-Maze (EPM)
Objective: To assess the anxiolytic-like effects of this compound in mice.
Materials:
-
This compound
-
Saline solution (0.9% NaCl)
-
Male mice
-
Elevated plus-maze apparatus (two open arms and two closed arms, elevated from the floor)
-
Video tracking software
-
Standard laboratory equipment for injections
Procedure:
-
Drug Preparation: Prepare solutions of this compound in saline as described in Protocol 1.
-
Animal Acclimation: Allow mice to acclimate to the dimly lit testing room for at least 60 minutes prior to testing.
-
Drug Administration: Administer this compound or vehicle to the mice at a predetermined time before the test (e.g., 30 minutes for i.p. administration).
-
Elevated Plus-Maze Test: a. Place the mouse in the center of the maze, facing one of the open arms. b. Allow the mouse to explore the maze for 5 minutes. c. Record the session using a video camera positioned above the maze.
-
Data Analysis: a. Use video tracking software to measure the time spent in the open arms and the closed arms, as well as the number of entries into each arm type. b. Calculate the percentage of time spent in the open arms and the percentage of entries into the open arms. c. Compare these parameters between the treated and control groups using statistical methods such as a t-test or ANOVA. An increase in the time spent and entries into the open arms is indicative of an anxiolytic-like effect.
Protocol 3: Immunohistochemical Analysis of c-Fos Expression in the Hippocampus
Objective: To determine if this compound administration leads to increased neuronal activation in the hippocampus by measuring the expression of the immediate-early gene c-Fos.
Materials:
-
This compound
-
Saline solution (0.9% NaCl)
-
Male mice
-
4% Paraformaldehyde (PFA) in phosphate-buffered saline (PBS)
-
Primary antibody against c-Fos
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) kit
-
3,3'-Diaminobenzidine (DAB)
-
Microscope and imaging system
Procedure:
-
Drug Administration and Tissue Collection: a. Administer this compound (e.g., 30 mg/kg, i.p.) or vehicle to the mice. b. 90-120 minutes after administration, deeply anesthetize the mice and perfuse transcardially with saline followed by 4% PFA. c. Post-fix the brains in 4% PFA overnight and then transfer to a sucrose solution for cryoprotection.
-
Sectioning: a. Section the brains coronally (e.g., 30-40 µm thickness) using a cryostat or vibratome. b. Collect sections containing the hippocampus.
-
Immunohistochemistry: a. Wash sections in PBS. b. Incubate sections in a blocking solution (e.g., containing normal serum and Triton X-100) to reduce non-specific binding. c. Incubate sections with the primary anti-c-Fos antibody overnight at 4°C. d. Wash and incubate with the biotinylated secondary antibody. e. Wash and incubate with the ABC reagent. f. Visualize the c-Fos positive cells by developing with a DAB solution.
-
Data Analysis: a. Capture images of the dentate gyrus of the hippocampus. b. Count the number of c-Fos positive nuclei in a defined area of the dentate gyrus. c. Compare the number of c-Fos positive cells between the this compound-treated and control groups.
Visualizations
Caption: Proposed signaling pathway for Tyrosylleucine's effects.
References
Application Note and Protocol: Investigating the Anxiolytic Potential of Tyrosylleucine TFA using the Elevated Plus Maze
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for assessing the anxiolytic-like effects of the dipeptide Tyrosylleucine TFA using the elevated plus maze (EPM) model. While direct studies on this compound in the EPM are not yet published, research on Tyrosylleucine (Tyr-Leu) and related peptides suggests potential anxiolytic and potent antidepressant-like activities.[1][2][3][4][5] This protocol outlines the necessary steps for preparing the compound, conducting the EPM test in rodents, and analyzing the resulting data.
Introduction to Tyrosylleucine and the Elevated Plus Maze
Tyrosylleucine (Tyr-Leu) is an orally active dipeptide that has demonstrated potent antidepressant-like activity in preclinical models such as the forced swim and tail suspension tests. Furthermore, studies have indicated that Tyr-Leu exhibits anxiolytic-like activity, potentially through the activation of serotonin 5-HT1A, dopamine D1, and GABA-A receptors. The trifluoroacetate (TFA) salt is a common formulation for peptides, making this compound a relevant compound for investigation.
The elevated plus maze (EPM) is a widely utilized behavioral assay to evaluate anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces, pitting this aversion against their innate curiosity to explore a novel environment. The maze consists of four arms arranged in a plus shape: two open arms without walls and two closed arms with high walls. Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms.
Experimental Protocols
Compound Preparation (this compound)
-
Reconstitution: this compound is typically a powder. Reconstitute it in a suitable vehicle. For in vivo administration, sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS) are common choices. If solubility is an issue, a small percentage of a biocompatible solvent like DMSO or Tween 80 may be used, but the vehicle should be validated to have no effect on anxiety-like behavior on its own.
-
Concentration: The dosage of Tyrosylleucine has been explored in other behavioral tests with intraperitoneal (i.p.) administration ranging from 0.1-30 mg/kg. It is recommended to perform a dose-response study to determine the optimal concentration for anxiolytic effects in the EPM.
-
Storage: Store the stock solution as recommended by the manufacturer, typically at -20°C or -80°C for long-term storage. Prepare fresh dilutions for each experiment.
Elevated Plus Maze Protocol (for Mice)
This protocol is synthesized from established methodologies.
2.2.1. Apparatus
-
A plus-shaped maze, typically made of non-reflective wood or plastic, elevated 50 cm above the ground.
-
Two opposite arms are open (e.g., 30 x 5 cm), and two opposite arms are enclosed by high walls (e.g., 30 x 5 x 15 cm).
-
A central platform (e.g., 5 x 5 cm) connects the four arms.
-
Testing should occur under controlled, dim lighting conditions.
2.2.2. Experimental Procedure
-
Animal Handling and Habituation:
-
Use adult male or female mice (e.g., C57BL/6). Note that the estrous cycle in females can influence anxiety levels.
-
Handle the mice for 3-5 days prior to testing to reduce handling-induced stress.
-
On the day of the test, allow the animals to habituate to the testing room for at least 30-60 minutes before the experiment begins.
-
-
Drug Administration:
-
Administer this compound or the vehicle control via the chosen route (e.g., intraperitoneally).
-
Allow a consistent pre-treatment period before placing the animal on the maze. This is typically 10-30 minutes, depending on the compound's pharmacokinetics.
-
-
Testing:
-
Place the mouse on the central platform of the EPM, facing one of the closed arms.
-
Allow the mouse to explore the maze freely for a single 5-minute session.
-
The experimenter should be blind to the treatment conditions to avoid bias.
-
Record the session using an overhead video camera connected to a tracking software (e.g., ANY-maze, EthoVision XT).
-
-
Post-Trial:
-
At the end of the 5-minute session, gently remove the mouse and return it to its home cage.
-
Thoroughly clean the maze with 70% ethanol or another suitable cleaning agent between trials to eliminate olfactory cues.
-
Data Presentation and Analysis
The primary measures of anxiety-like behavior in the EPM are the time spent in and the number of entries into the different arms. An anxiolytic effect is indicated by a significant increase in open arm exploration.
Key Parameters to Measure
-
Time Spent in Open Arms (s): The cumulative time the animal spends in the open arms.
-
Time Spent in Closed Arms (s): The cumulative time the animal spends in the closed arms.
-
Number of Entries into Open Arms: The frequency with which the animal enters the open arms (all four paws must enter the arm).
-
Number of Entries into Closed Arms: The frequency with which the animal enters the closed arms.
-
Total Arm Entries: The sum of open and closed arm entries, used as an indicator of general locomotor activity.
Example Data Tables
The following tables present hypothetical data for a study investigating this compound.
Table 1: Effect of this compound on Time Spent in Arms
| Treatment Group (n=12) | Dose (mg/kg, i.p.) | Time in Open Arms (s) (Mean ± SEM) | Time in Closed Arms (s) (Mean ± SEM) |
|---|---|---|---|
| Vehicle (Saline) | 0 | 25.5 ± 4.2 | 260.1 ± 7.5 |
| This compound | 1 | 45.8 ± 6.1* | 240.3 ± 8.2 |
| This compound | 10 | 68.2 ± 7.9** | 215.4 ± 9.1* |
| Diazepam (Positive Control) | 2 | 75.4 ± 8.5** | 205.7 ± 8.8** |
*p < 0.05, **p < 0.01 compared to Vehicle group.
Table 2: Effect of this compound on Arm Entries and Locomotion
| Treatment Group (n=12) | Dose (mg/kg, i.p.) | Open Arm Entries (Mean ± SEM) | Closed Arm Entries (Mean ± SEM) | Total Arm Entries (Mean ± SEM) |
|---|---|---|---|---|
| Vehicle (Saline) | 0 | 8.1 ± 1.5 | 15.2 ± 2.1 | 23.3 ± 3.0 |
| This compound | 1 | 12.5 ± 1.8* | 14.8 ± 1.9 | 27.3 ± 3.1 |
| This compound | 10 | 16.3 ± 2.2** | 14.1 ± 2.0 | 30.4 ± 3.5 |
| Diazepam (Positive Control) | 2 | 18.1 ± 2.5** | 12.9 ± 1.7 | 31.0 ± 3.8 |
*p < 0.05, **p < 0.01 compared to Vehicle group.
Visualizations
Proposed Signaling Pathway for Tyrosylleucine Anxiolytic Activity
Based on existing literature, the anxiolytic-like effects of Tyrosylleucine may be mediated by several key neurotransmitter systems.
References
Preparation of Tyrosylleucine TFA Stock Solutions: An Application Note and Protocol
Introduction
Tyrosylleucine (Tyr-Leu), a dipeptide, has garnered significant interest in the scientific community for its potential therapeutic applications. The trifluoroacetate (TFA) salt of Tyrosylleucine is a common form used in research due to its stability and ease of handling.[1] This dipeptide is noted for its orally active, potent antidepressant-like and anxiolytic-like activities.[2][3][4][5] Research has indicated that Tyrosylleucine may exert its effects by increasing the expression of c-Fos, a marker of neuronal activity, in the dentate gyrus of the hippocampus. This application note provides detailed protocols for the preparation of Tyrosylleucine TFA stock solutions for use in various research applications.
Chemical Properties
A clear understanding of the chemical properties of this compound is essential for accurate stock solution preparation.
| Property | Value | Reference |
| Synonyms | Tyr-Leu TFA, YL TFA | |
| CAS Number | 66852-01-5 | |
| Molecular Formula | C17H23F3N2O6 | |
| Molecular Weight | 408.37 g/mol |
Stock Solution Preparation Protocols
The choice of solvent is critical for the successful solubilization of this compound. The following protocols are provided as a starting point, and researchers should validate the solubility and stability for their specific experimental needs. It is recommended to prepare and use solutions on the same day whenever possible. If advance preparation is necessary, aliquot and store solutions as recommended to avoid repeated freeze-thaw cycles.
Solvent Selection and Solubility
This compound exhibits solubility in various solvents, with Dimethyl sulfoxide (DMSO) being a common choice for initial solubilization. For in vivo studies, co-solvents are often required to achieve a biocompatible formulation.
| Solvent | Reported Solubility | Notes |
| DMSO | ≥ 100 mg/mL (244.88 mM) | Ultrasonic bath and gentle heating to 37°C can aid dissolution. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.12 mM) | Results in a clear solution. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.12 mM) | Results in a clear solution. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.12 mM) | Results in a clear solution. |
Experimental Workflow for Stock Solution Preparation
The following diagram outlines the general workflow for preparing a stock solution of this compound.
Caption: Workflow for this compound stock solution preparation.
Detailed Protocol for a 10 mM DMSO Stock Solution
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L * 0.001 L * 408.37 g/mol * 1000 mg/g = 4.0837 mg
-
-
Weighing: Accurately weigh 4.08 mg of this compound powder in a sterile microcentrifuge tube.
-
Solubilization: Add 1 mL of high-purity DMSO to the tube.
-
Mixing: Vortex the solution until the powder is completely dissolved. If necessary, gently warm the tube to 37°C or place it in an ultrasonic bath for a short period to aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound stock solutions.
| Storage Temperature | Shelf Life (in DMSO) | Reference |
| -80°C | Up to 6 months | |
| -20°C | Up to 1 month | |
| 4°C | Up to 2 weeks |
Note: It is strongly recommended to store solutions in tightly sealed vials to protect from moisture. Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.
Considerations for Trifluoroacetate (TFA) Salt
The presence of TFA as a counterion is a result of its use in the synthesis and purification of peptides. While generally acceptable for many applications, TFA can interfere with certain biological assays. For sensitive applications, such as cell-based assays, researchers may need to consider exchanging the TFA salt for a more biocompatible counterion, such as acetate or hydrochloride.
TFA Salt Exchange Workflow
The following diagram illustrates a general workflow for exchanging the TFA counterion.
Caption: General workflow for TFA counterion exchange.
Conclusion
This application note provides a comprehensive guide for the preparation of this compound stock solutions. By following these protocols and considering the stability and storage recommendations, researchers can ensure the consistent and effective use of this dipeptide in their studies. For applications sensitive to TFA, a counterion exchange should be considered.
References
Application Notes and Protocols: Tyrosylleucine TFA for Research Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Tyrosylleucine trifluoroacetate (TFA), a dipeptide with demonstrated antidepressant- and anxiolytic-like activities, for research applications. This document includes a summary of its biological effects, a comparison of suppliers, and detailed protocols for its use in both in vivo and in vitro studies.
Introduction
Tyrosylleucine (Tyr-Leu) is an orally active dipeptide that has garnered significant interest in neuroscience research for its potential therapeutic effects.[1][2][3][4][5] Supplied as a trifluoroacetate (TFA) salt for enhanced stability and solubility, this compound has been shown to exert potent antidepressant- and anxiolytic-like effects in preclinical models. Its mechanism of action is linked to the modulation of key neurotransmitter systems, including serotonin, dopamine, and GABA receptors. A notable downstream effect of Tyrosylleucine administration is the increase in c-Fos expression in the dentate gyrus of the hippocampus, a key indicator of neuronal activity.
It is important for researchers to be aware that the TFA counter-ion, a remnant of the peptide synthesis process, can potentially influence experimental outcomes. Therefore, appropriate controls are essential in study design.
Supplier Information for Tyrosylleucine TFA
For researchers planning to source this compound, several suppliers offer this compound for research use. The following table summarizes key information from various vendors to aid in selection.
| Supplier | Purity | Available Sizes | Price (USD) | Notes |
| MedchemExpress | 98.05% | 10 mg, 50 mg, 100 mg | Inquire | Provides detailed solubility protocols. |
| Arizona-mall | 99.43% | 1 mg, 5 mg, 10 mg, Bulk | $12.00 (for 1mg) | GMP-compliant manufacturer. |
| BioCat GmbH | Not specified | 5 mg, 10 mg, 25 mg, 50 mg | €40.00 (for 5mg) | |
| DC Chemicals | Not specified | Inquire | Inquire | Provides storage and handling information. |
| GlpBio | Not specified | Inquire | Inquire | Provides solubility information in DMSO. |
Experimental Protocols
In Vivo Antidepressant-Like Activity Assessment in Mice
This protocol is adapted from studies demonstrating the antidepressant-like effects of Tyrosylleucine in mice.
1. Animal Models:
-
Male C57BL/6J mice (8-10 weeks old) are commonly used.
-
Animals should be housed under standard laboratory conditions with ad libitum access to food and water.
2. This compound Administration:
-
Oral Administration: Prepare a solution of this compound in saline. A common dosage range is 1-10 mg/kg. Administer via oral gavage.
-
Intraperitoneal (i.p.) Injection: Dissolve this compound in a vehicle solution. MedchemExpress suggests several vehicle formulations for in vivo use:
-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
10% DMSO, 90% (20% SBE-β-CD in Saline)
-
10% DMSO, 90% Corn Oil
-
A typical dosage for anxiolytic-like activity is 0.1-1 mg/kg.
-
3. Behavioral Testing (Forced Swim Test):
-
Administer this compound or vehicle 30-60 minutes prior to the test.
-
Place each mouse in a glass cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Record the duration of immobility during a 6-minute test session. A reduction in immobility time is indicative of an antidepressant-like effect.
4. c-Fos Immunohistochemistry:
-
Two hours after the final behavioral test or drug administration, perfuse the animals with 4% paraformaldehyde (PFA).
-
Collect the brains and postfix in 4% PFA overnight, followed by cryoprotection in 30% sucrose.
-
Section the brains (e.g., 30 µm coronal sections) using a cryostat.
-
Perform immunohistochemistry using a primary antibody against c-Fos and an appropriate fluorescently labeled secondary antibody.
-
Image the dentate gyrus of the hippocampus using a fluorescence or confocal microscope.
-
Quantify the number of c-Fos positive cells. An increase in c-Fos positive cells indicates enhanced neuronal activity.
Experimental Workflow for In Vivo Studies
In Vitro Neuronal Activity Assay using a Neuronal Cell Line
This protocol provides a general framework for assessing the effect of this compound on a neuronal cell line, such as the human neuroblastoma cell line SH-SY5Y.
1. Cell Culture:
-
Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO2 incubator.
-
For differentiation into a more neuron-like phenotype, cells can be treated with retinoic acid (e.g., 10 µM) for several days.
2. This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent, such as sterile water or DMSO. GlpBio suggests a solubility of 100 mg/mL in DMSO.
-
Seed the differentiated or undifferentiated SH-SY5Y cells in multi-well plates.
-
Once the cells have adhered, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM). Include a vehicle-only control.
-
Incubate for a desired period (e.g., 24 hours).
3. Assessment of Neuronal Activity (e.g., Calcium Imaging):
-
Load the cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Measure changes in intracellular calcium levels in response to a stimulus (e.g., potassium chloride or a specific neurotransmitter) using a fluorescence microscope or plate reader.
-
Analyze whether pre-treatment with this compound modulates the calcium response.
4. Western Blot for Signaling Proteins:
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After treatment, lyse the cells and collect the protein extracts.
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Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against proteins of interest in the serotonin, dopamine, or GABA signaling pathways (e.g., phosphorylated forms of downstream kinases).
-
Use an appropriate secondary antibody and a chemiluminescent substrate for detection.
Logical Flow for In Vitro Experimentation
Proposed Signaling Pathway
Tyrosylleucine is reported to exert its effects through the activation of serotonin 5-HT1A, dopamine D1, and GABAA receptors. The following diagram illustrates the potential signaling cascades initiated by Tyrosylleucine binding to these receptors.
References
Troubleshooting & Optimization
Tyrosylleucine TFA solubility issues and solutions
Welcome to the technical support center for Tyrosylleucine TFA (Tyr-Leu TFA). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and experimental use of this dipeptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is the trifluoroacetate salt of the dipeptide Tyrosylleucine (Tyr-Leu). It is an orally active compound that has demonstrated potent antidepressant-like and anxiolytic activities in preclinical studies.[1] The trifluoroacetic acid (TFA) is typically a residual from the peptide synthesis and purification process, specifically from reverse-phase HPLC.[2]
Q2: Why is my this compound not dissolving in aqueous buffers like PBS or water?
The solubility of peptides is highly dependent on their amino acid composition, sequence, and the presence of counter-ions like TFA.[3] Tyrosylleucine contains two hydrophobic amino acid residues (Tyrosine and Leucine), which can limit its solubility in aqueous solutions. Furthermore, the TFA salt can lower the pH of the solution, which may not be optimal for dissolution. The solubility of tyrosine, one of its constituent amino acids, is known to be lowest in the pH range of 3 to 8.5 and increases in more acidic or basic conditions.[3][4]
Q3: Can the residual TFA from the synthesis process affect my experiments?
Yes, residual TFA can impact experimental results. As a strong acid, it can lower the pH of your stock solutions and final assay buffers. This pH shift can affect cell viability, enzyme kinetics, and protein conformation. For cellular assays, high concentrations of TFA can be toxic or inhibit cell proliferation. It is crucial to consider the final TFA concentration in your working solution.
Q4: What is the mechanism of action for Tyrosylleucine's antidepressant and anxiolytic effects?
Studies have shown that Tyrosylleucine (Tyr-Leu) exhibits its antidepressant-like activity by increasing neuronal activity, indicated by a rise in c-Fos expressing cells in the dentate gyrus of the hippocampus. It also promotes the proliferation of hippocampal progenitor cells. Notably, this action appears to be independent of the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway, a common target for many antidepressants. Its anxiolytic effects are suggested to be mediated through the activation of serotonin 5-HT1A, dopamine D1, and GABA-A receptors.
Troubleshooting Guide: Solubility Issues
Problem: this compound precipitate is visible in my aqueous buffer.
This is a common issue due to the hydrophobic nature of the dipeptide. Follow this systematic approach to achieve dissolution.
Experimental Protocol: Systematic Solubilization of this compound
Objective: To achieve a clear, dissolved stock solution of this compound for experimental use.
Materials:
-
This compound powder
-
Sterile deionized water
-
Dimethyl sulfoxide (DMSO)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
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Vortex mixer
-
Ultrasonic bath/sonicator
-
pH meter or pH strips
Procedure:
-
Initial Small-Scale Test: Before dissolving the entire batch, perform a small-scale solubility test with a few milligrams of the peptide to find the optimal solvent without wasting valuable material.
-
Attempt Dissolution in Water:
-
Add a small amount of sterile deionized water to the peptide.
-
Gently vortex the solution. If it doesn't dissolve, proceed to the next step.
-
-
pH Adjustment:
-
For Acidic Conditions: Add a few microliters of 0.1 M HCl to the suspension and vortex. Tyrosine solubility increases at a more acidic pH.
-
For Basic Conditions: Alternatively, add a few microliters of 0.1 M NaOH and vortex. Be cautious with pH adjustments as extreme pH can degrade the peptide.
-
-
Use of Organic Co-solvents:
-
If the peptide remains insoluble, add a small amount of an organic solvent like DMSO to the peptide powder before adding the aqueous buffer.
-
Start by adding enough DMSO to just wet the peptide pellet.
-
Gently vortex to dissolve the peptide in DMSO first.
-
Slowly add your desired aqueous buffer dropwise to the DMSO solution while vortexing.
-
Note: For most cell-based assays, the final DMSO concentration should be kept low (typically <0.5%) to avoid cytotoxicity.
-
-
Physical Dissolution Aids:
-
Sonication: Place the vial in an ultrasonic water bath for short bursts (e.g., 1-2 minutes) to aid dissolution. This can help break up aggregates.
-
Gentle Warming: Gently warm the solution to 37°C. Do not overheat, as it may cause peptide degradation.
-
-
Centrifugation: Before use, centrifuge the solution to pellet any remaining undissolved particles and use the clear supernatant.
Quantitative Solubility Data
The following table summarizes solubility information for this compound based on available data. It is important to note that these are starting points, and optimal conditions may vary.
| Solvent System | Concentration | Observations | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.12 mM) | Clear solution | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.12 mM) | Clear solution | |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.12 mM) | Clear solution | |
| DMSO | 100 mg/mL (244.88 mM) | Requires sonication |
Visualizing Experimental Workflows and Pathways
Logical Troubleshooting Workflow
This diagram outlines the decision-making process for dissolving this compound.
Caption: Decision tree for solubilizing this compound.
Proposed Signaling Pathway for Antidepressant-like Effects
This diagram illustrates a potential signaling pathway for the antidepressant-like effects of Tyrosylleucine, based on current research findings.
Caption: Proposed mechanism of Tyrosylleucine's antidepressant action.
References
- 1. Dipeptide tyrosyl-leucine exhibits antidepressant-like activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 3. organic chemistry - The Solubility of Tyrosine - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. What is the solubility of L-Tyrosine? - Blog [grandhoyo-aminoacid-en.com]
Technical Support Center: Tyrosylleucine TFA
Welcome to the Technical Support Center for Tyrosylleucine TFA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and analysis of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
Tyrosylleucine (Tyr-Leu) is a dipeptide composed of the amino acids tyrosine and leucine. It is often supplied as a trifluoroacetate (TFA) salt, which results from the purification process using trifluoroacetic acid in reverse-phase high-performance liquid chromatography (HPLC).[1][2] Research has shown that Tyrosylleucine exhibits potent antidepressant-like and anxiolytic-like activities.[3] It has been observed to increase neuronal activity in the hippocampus and may be involved in activating serotonin 5-HT1A, dopamine D1, and GABAA receptors.
Q2: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the integrity of the peptide. For lyophilized powder and stock solutions, specific temperature and duration guidelines should be followed to minimize degradation.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Special Considerations |
|---|---|---|---|
| Lyophilized Powder | -20°C | Up to 24 months | Keep vial tightly sealed and protected from moisture. |
| Stock Solution in DMSO | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Use freshly opened DMSO for best results.[4] |
| Stock Solution in DMSO | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[4] |
| Stock Solution in DMSO | 4°C | Up to 2 weeks | For short-term use. |
Q3: What are the potential stability issues with this compound in solution?
Like other peptides, this compound in solution can be susceptible to several degradation pathways:
-
Hydrolysis: The peptide bond can be cleaved by water, especially at elevated temperatures and non-neutral pH. Dipeptide hydrolysis generally follows first-order kinetics and the rate increases exponentially with temperature.
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Oxidation: The tyrosine residue is susceptible to oxidation, which can be initiated by factors like exposure to air, light, or certain metal ions. This can lead to the formation of various oxidation products.
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Photodegradation: Exposure to UV light can lead to the degradation of the tyrosine residue.
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Aggregation: Peptides with hydrophobic residues like leucine and tyrosine can be prone to aggregation in aqueous solutions, leading to precipitation and loss of biological activity.
Q4: How does the TFA counter-ion affect my experiments?
The trifluoroacetate (TFA) counter-ion can influence experimental outcomes:
-
Biological Assays: Residual TFA has been shown to interfere with cellular assays, potentially inhibiting or stimulating cell proliferation.
-
Structural Analysis: TFA can interfere with techniques like infrared (IR) spectroscopy used for determining peptide secondary structure.
-
pH Alteration: The presence of TFA can lower the pH of the peptide solution, which may affect the peptide's stability and biological activity. For sensitive applications, it may be necessary to exchange the TFA counter-ion for a more biocompatible one, such as acetate or hydrochloride.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: Poor Solubility or Precipitation of this compound in Aqueous Buffers
-
Possible Cause: Tyrosylleucine contains hydrophobic residues (tyrosine and leucine), which can lead to poor solubility and aggregation in aqueous solutions. The isoelectric point (pI) of the peptide and the pH of the buffer are critical factors.
-
Troubleshooting Steps:
-
Initial Solubilization: First, attempt to dissolve the peptide in a small amount of an organic solvent such as DMSO, DMF, or acetonitrile.
-
Dilution: Slowly add the concentrated peptide solution to the aqueous buffer while vortexing to avoid localized high concentrations that can promote aggregation.
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pH Adjustment: Ensure the pH of the buffer is at least one unit away from the peptide's isoelectric point (pI) to increase its net charge and improve solubility.
-
Sonication: Gentle sonication can help to dissolve the peptide.
-
Additives: Consider adding solubilizing agents such as arginine (50-100 mM) to the buffer.
-
Issue 2: Loss of Biological Activity Over Time in Solution
-
Possible Cause: Degradation of the peptide through hydrolysis, oxidation, or other pathways. Frequent freeze-thaw cycles can also contribute to degradation.
-
Troubleshooting Steps:
-
Proper Storage: Always store stock solutions in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Fresh Preparations: For in vivo experiments and sensitive assays, it is recommended to prepare working solutions fresh on the day of use.
-
Avoid High pH: Prolonged exposure to solutions with a pH greater than 8 should be avoided as it can accelerate degradation pathways like deamidation (though not a primary concern for Tyr-Leu) and oxidation of certain residues.
-
Protect from Light: Store solutions in amber vials or protect them from light to prevent photodegradation of the tyrosine residue.
-
Issue 3: Inconsistent Results in Cellular Assays
-
Possible Cause: Interference from the TFA counter-ion.
-
Troubleshooting Steps:
-
Quantify TFA Content: If possible, determine the amount of residual TFA in your peptide sample.
-
Counter-ion Exchange: For highly sensitive assays, consider performing a counter-ion exchange to replace TFA with acetate or hydrochloride. This typically involves lyophilizing the peptide multiple times from a dilute HCl solution.
-
Control Experiments: Run control experiments with TFA alone to assess its effect on your specific cell line or assay system.
-
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the stability of a peptide under various stress conditions.
Table 2: Conditions for Forced Degradation Study
| Stress Condition | Typical Parameters | Purpose |
|---|---|---|
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24-48h | To investigate degradation in acidic conditions. |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 24-48h | To investigate degradation in alkaline conditions. |
| Oxidation | 3% H₂O₂, room temperature, 24h | To assess susceptibility to oxidation. |
| Thermal Stress | 60-80°C, 48-72h (in solution and as solid) | To evaluate the effect of temperature on stability. |
| Photostability | Exposed to UV light (e.g., 254 nm) and visible light, room temperature | To determine light sensitivity. |
Methodology:
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stress condition buffers. Also, expose the lyophilized powder to thermal and photolytic stress.
-
Incubation: Incubate the samples for the specified duration under the defined conditions.
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Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.
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Analysis: Analyze the samples at various time points using a stability-indicating HPLC method (see Protocol 2).
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Characterization of Degradants: Use mass spectrometry (MS) to identify the major degradation products.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
A stability-indicating HPLC method should be able to separate the intact peptide from its degradation products.
Table 3: Example HPLC Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Gradient | Start with a low percentage of B (e.g., 5-10%) and increase linearly to a higher percentage (e.g., 50-90%) over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV absorbance at 214 nm (for the peptide bond) and 280 nm (for the tyrosine side chain). |
| Column Temperature | 25-30°C |
Methodology:
-
Standard Preparation: Prepare a standard solution of this compound of known concentration.
-
Sample Preparation: Dilute the samples from the stability study to a suitable concentration with the initial mobile phase.
-
Injection: Inject a fixed volume (e.g., 20 µL) of the standard and samples.
-
Data Analysis: Compare the peak areas of the intact peptide in the stressed samples to that of a non-stressed control to quantify the degradation. The appearance of new peaks indicates the formation of degradation products.
Visualizations
Logical Workflow for Troubleshooting Peptide Solubility and Aggregation
Caption: Troubleshooting workflow for peptide solubility issues.
Signaling Pathway of Tyrosylleucine via G-Protein Coupled Receptors
Caption: Tyrosylleucine signaling through associated receptors.
References
Technical Support Center: Tyrosylleucine TFA In Vivo Applications
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the in-vivo use of Tyrosylleucine TFA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
A1: this compound is the trifluoroacetate salt of the dipeptide Tyrosylleucine (Tyr-Leu). In vivo studies have shown that Tyrosylleucine exhibits potent antidepressant-like activity in mice.[1][2] It has been observed to increase the expression of c-Fos, a marker of neuronal activity, in the dentate gyrus of the hippocampus and to enhance the proliferation of hippocampal progenitor cells.[1][2] The antidepressant effect of Tyrosylleucine appears to be independent of Brain-Derived Neurotrophic Factor (BDNF) expression.[1]
Q2: What are the potential sources of side effects when using this compound in vivo?
A2: Potential side effects can arise from two main sources: the Tyrosylleucine dipeptide itself and the trifluoroacetic acid (TFA) counter-ion. While specific side effects for the Tyrosylleucine dipeptide are not well-documented, its antidepressant-like activity suggests it could potentially influence neurological and physiological systems. The TFA counter-ion is a known source of experimental variability and can have direct biological effects.
Q3: What are the known side effects of the TFA counter-ion?
A3: Trifluoroacetic acid (TFA) is a remnant of the peptide synthesis and purification process. Residual TFA can have several in vivo effects, including:
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Toxicity: TFA can be cytotoxic, even at nanomolar concentrations, and may inhibit cell proliferation.
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Immunogenicity: TFA-modified proteins can induce T-cell responses and elicit antibody production.
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Biological Interference: TFA can interfere with biological assays and may affect the activity of the peptide itself.
Q4: I am observing unexpected results or toxicity in my in vivo experiment. How can I determine if it is caused by the Tyrosylleucine peptide or the TFA salt?
A4: To differentiate between the effects of the peptide and the TFA counter-ion, it is recommended to perform a counter-ion exchange to replace TFA with a more biologically compatible counter-ion, such as acetate or hydrochloride (HCl). If the observed adverse effects are diminished or absent with the new salt form, it is likely that the TFA was the causative agent.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High mortality or overt signs of toxicity in animals | High concentration of residual TFA in the peptide sample. | 1. Quantify the TFA content in your peptide sample. 2. Perform a TFA removal procedure (see Experimental Protocols section). 3. Re-test the peptide with the new, low-TFA or TFA-free formulation. |
| Inconsistent or non-reproducible results between batches | Variable levels of TFA in different peptide batches. | 1. Standardize the TFA removal process for all peptide batches. 2. Ensure consistent formulation and administration protocols. |
| Unexpected inflammatory or immune response | Immunogenicity of TFA-peptide adducts. | 1. Switch to a non-TFA salt form of the peptide (e.g., acetate or hydrochloride). 2. Include a vehicle control group that receives the formulation buffer without the peptide. |
| Peptide appears to have no biological effect | 1. Degradation of the peptide. 2. Suboptimal dosage or route of administration. 3. TFA interference with the peptide's activity. | 1. Check the stability of your peptide formulation. 2. Perform a dose-response study to determine the optimal dose. 3. Test a TFA-free form of the peptide. |
| Observed behavioral changes unrelated to antidepressant effects | Potential off-target effects of the Tyrosylleucine peptide. | 1. Conduct a thorough behavioral phenotyping of the animals. 2. Investigate potential interactions with other signaling pathways. |
Experimental Protocols
Protocol 1: Trifluoroacetic Acid (TFA) Removal via HCl Exchange
This protocol describes a method to exchange the TFA counter-ion with hydrochloride.
Materials:
-
This compound peptide
-
100 mM Hydrochloric acid (HCl) solution
-
Distilled water
-
Lyophilizer
-
Centrifuge tubes
Procedure:
-
Dissolve the this compound peptide in 100 mM HCl.
-
Let the solution stand at room temperature for 5 minutes.
-
Freeze the solution using liquid nitrogen or a dry ice/acetone bath.
-
Lyophilize the frozen solution until all the solvent is removed.
-
To ensure complete removal of TFA, the peptide hydrochloride salt can be redissolved in distilled water and lyophilized again. Repeat this step 2-3 times.
-
The final product is Tyrosylleucine HCl.
Protocol 2: In Vivo Assessment of Antidepressant-Like Activity and Potential Side Effects
This protocol outlines a basic in vivo study in mice to assess the antidepressant-like effects of Tyrosylleucine and monitor for potential side effects.
Animals:
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Male C57BL/6 mice, 8-10 weeks old.
Groups (n=8-10 per group):
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Vehicle control (e.g., saline)
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This compound (e.g., 1 mg/kg, intraperitoneal injection)
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Tyrosylleucine HCl (e.g., 1 mg/kg, intraperitoneal injection)
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Positive control (e.g., a known antidepressant)
Procedure:
-
Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment.
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Administration: Administer the respective compounds to each group daily for a predetermined period (e.g., 14 days).
-
Behavioral Testing: On the final day of treatment, perform a forced swim test or tail suspension test to assess antidepressant-like activity.
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Side Effect Monitoring: Throughout the study, monitor the animals for:
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Changes in body weight
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Changes in food and water intake
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General activity levels and exploratory behavior
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Any signs of distress or abnormal behavior
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Tissue Collection: At the end of the study, euthanize the animals and collect brain tissue (specifically the hippocampus) for further analysis (e.g., c-Fos immunohistochemistry).
Signaling Pathways and Visualizations
Given that Tyrosylleucine has been shown to increase c-Fos expression in the hippocampus and related peptides influence serotonin, dopamine, and GABA pathways, the following diagrams illustrate potential signaling cascades involved in its antidepressant-like effects.
Caption: Experimental workflow for assessing Tyrosylleucine's in vivo effects.
Caption: Putative signaling pathways for Tyrosylleucine's antidepressant effects.
Caption: Troubleshooting logic for in vivo experiments with this compound.
References
Troubleshooting Tyrosylleucine TFA experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with biological and analytical experiments involving Tyrosylleucine TFA. The primary focus is on addressing the impact of the trifluoroacetic acid (TFA) counterion, a common remnant from peptide synthesis and purification, which can significantly interfere with experimental results.
Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: What is this compound, and why is TFA present in my sample?
A1: Tyrosylleucine is a dipeptide composed of the amino acids Tyrosine and Leucine. The "TFA" indicates that the peptide is supplied as a trifluoroacetate salt. Trifluoroacetic acid (TFA) is a strong acid widely used during solid-phase peptide synthesis to cleave the peptide from the resin and during purification by high-performance liquid chromatography (HPLC) as an ion-pairing agent to improve peak separation.[1][2][3][4][5] While much of the free TFA is removed during the final lyophilization (freeze-drying) process, it remains as a counterion electrostatically bound to positively charged sites on the peptide, such as the N-terminal amino group.
Q2: How should I properly store and handle my lyophilized this compound powder?
A2: Lyophilized peptides should be stored in a freezer at -20°C or -80°C, protected from light and moisture, to ensure long-term stability. Before opening, the vial should be allowed to warm to room temperature in a desiccator to prevent condensation of moisture, which can degrade the peptide. Avoid frequent freeze-thaw cycles, as this can lead to degradation. It is best practice to aliquot the peptide solution into single-use volumes after reconstitution.
Q3: I'm having trouble dissolving my this compound. What should I do?
A3: Solubility issues can arise from the peptide's sequence and the presence of the TFA counterion. Tyrosylleucine itself is soluble in water, DMSO, and methanol. For the TFA salt, here is a recommended troubleshooting workflow:
-
Start with sterile, purified water.
-
If solubility is low, sonication may help.
-
If the peptide remains insoluble, add a small amount of an organic solvent like DMSO or methanol to the dry peptide before slowly adding the aqueous buffer.
-
For peptides intended for biological assays, consider exchanging the TFA counterion for acetate or hydrochloride, which may alter and improve solubility characteristics.
Issues in Biological Assays
Q4: My cell-based assay results are inconsistent or show unexpected toxicity when using this compound. Could the TFA be the cause?
A4: Yes, residual TFA is a common cause of unexpected results in biological assays. TFA can be cytotoxic, even at nanomolar concentrations, leading to inhibition of cell growth or, in some cases, promoting it. This can mask the true biological activity of the Tyrosylleucine peptide. It has also been reported to act as a modulator of certain receptors, which could lead to off-target effects.
Q5: How can I remove or replace the TFA counterion from my Tyrosylleucine sample?
A5: Exchanging the TFA counterion for a more biologically compatible one, like hydrochloride (HCl) or acetate, is highly recommended for cellular and in vivo studies. Several methods are available:
-
Lyophilization with HCl: This is a common and effective method. The peptide is dissolved in a dilute HCl solution (e.g., 2-10 mM HCl) and then lyophilized. This process is typically repeated 2-3 times to ensure complete exchange.
-
Ion-Exchange Chromatography: Using a strong anion exchange resin can effectively swap TFA for another anion like acetate.
-
Dialysis or Diafiltration: For larger peptides, dialysis against a buffer containing the desired salt can remove TFA.
It's important to note that these procedures may lead to some peptide loss.
Analytical Troubleshooting
Q6: I'm seeing poor signal or ion suppression in my LC-MS analysis of this compound. What's wrong?
A6: TFA is a known cause of ion suppression in electrospray ionization mass spectrometry (ESI-MS). It forms strong ion pairs with the positively charged peptide in the gas phase, which reduces the efficiency of analyte ionization and leads to a significantly weaker signal. For MS-based analyses, it is highly recommended to use a mobile phase with a different additive, like formic acid (FA) or difluoroacetic acid (DFA), which are more MS-friendly.
Q7: My HPLC chromatogram shows poor peak shape for Tyrosylleucine. Can TFA be the problem?
A7: While TFA is often added to the mobile phase (typically at 0.1%) to improve peak shape by acting as an ion-pairing reagent, problems can still arise. If you are using a mobile phase without TFA (e.g., with formic acid for MS compatibility), you may see peak tailing for basic peptides. The issue could be related to secondary interactions with the stationary phase. Using a column with a highly inert surface or a controlled surface charge can improve peak shape even without TFA.
Q8: Can the TFA salt interfere with spectroscopic measurements like NMR or IR?
A8: Yes. In Fourier-transform infrared (FTIR) spectroscopy, TFA has a strong absorbance band around 1670 cm⁻¹, which can overlap with the amide I band of the peptide (1600–1700 cm⁻¹), complicating structural analysis. For NMR, the presence of the TFA counterion can affect the chemical shifts of nearby protons. Quantification of residual TFA is often performed using ¹⁹F-NMR.
Data and Protocols
Summary of TFA Effects and Mitigation Strategies
| Experimental Area | Potential Issue Caused by TFA | Recommended Solution | References |
| Cell-Based Assays | Cytotoxicity, altered cell proliferation, receptor modulation. | Exchange TFA for a biocompatible counterion (e.g., HCl, Acetate). | |
| LC-MS Analysis | Ion suppression, leading to low signal intensity. | Use a mobile phase with an MS-friendly additive like formic acid (FA) or difluoroacetic acid (DFA). | |
| HPLC Analysis | Poor peak shape (if TFA is absent from mobile phase). | Use a column with a highly inert surface or add 0.1% TFA to the mobile phase (for UV detection only). | |
| IR Spectroscopy | TFA absorbance band overlaps with peptide's Amide I band. | Exchange TFA for another counterion before analysis. | |
| NMR Spectroscopy | Can alter chemical shifts and complicate spectra. | Exchange TFA or use ¹⁹F-NMR to quantify its presence. |
Protocol: TFA Removal by HCl Exchange and Lyophilization
This protocol describes a standard method for replacing the TFA counterion with chloride.
Materials:
-
This compound peptide
-
Milli-Q or distilled water
-
100 mM Hydrochloric Acid (HCl) solution
-
Lyophilizer
Procedure:
-
Dissolution: Dissolve the this compound peptide in distilled water at a concentration of approximately 1 mg/mL.
-
Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM. Let the solution stand at room temperature for at least one minute.
-
Freezing: Rapidly freeze the solution, preferably in liquid nitrogen, or in a -80°C freezer.
-
Lyophilization: Lyophilize the frozen sample overnight until all the liquid has sublimated, leaving a dry powder.
-
Repeat: To ensure complete exchange, repeat steps 1-4 at least two more times, re-dissolving the lyophilized powder in the dilute HCl solution each time.
-
Final Step: After the final lyophilization, the resulting Tyrosylleucine HCl can be dissolved in the desired buffer for your experiment.
Visual Guides
Troubleshooting Workflow for Biological Assays
Impact of TFA on Analytical Methods
References
Technical Support Center: Degradation of Tyr-Leu TFA in Biological Samples
This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the degradation of the dipeptide Tyr-Leu, particularly when formulated as a trifluoroacetate (TFA) salt, in biological samples. This guide provides answers to frequently asked questions, detailed troubleshooting protocols, and experimental methodologies to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of Tyr-Leu TFA degradation in biological samples?
A1: The degradation of Tyr-Leu TFA in biological samples is primarily due to enzymatic activity. Peptidases, such as aminopeptidases and carboxypeptidases present in plasma, serum, and cell culture media, can cleave the peptide bond between Tyrosine and Leucine.[1] Additionally, chemical degradation pathways like oxidation of the tyrosine residue can also contribute to the loss of the intact dipeptide.[2][3] The TFA counterion itself does not directly cause degradation, but it can influence the peptide's conformation and interaction with its environment, potentially affecting its stability and biological activity.[4][5]
Q2: How does the choice of biological matrix (e.g., plasma vs. serum) affect the stability of Tyr-Leu?
A2: The stability of peptides can vary significantly between different biological matrices. Serum, which is produced after blood clotting, can contain a higher concentration of certain enzymes released from platelets and other cells during coagulation compared to plasma, which is collected with anticoagulants. This can lead to faster degradation of Tyr-Leu in serum. The type of anticoagulant used for plasma collection (e.g., EDTA, heparin) can also influence peptidase activity.
Q3: Can the trifluoroacetic acid (TFA) counterion interfere with my experiments?
A3: Yes, residual TFA from peptide synthesis and purification can interfere with biological assays. TFA can alter the pH of your sample, affect cell viability and proliferation, and influence the secondary structure of the peptide. It is also known to interfere with certain spectroscopic analyses like IR and CD spectroscopy. For sensitive cell-based assays or in vivo studies, it is often recommended to exchange the TFA counterion for a more biocompatible one, such as acetate or chloride.
Q4: What are the best practices for storing Tyr-Leu TFA to minimize degradation?
A4: To ensure long-term stability, Tyr-Leu TFA should be stored as a lyophilized powder at -20°C or -80°C in a tightly sealed container, protected from light and moisture. For preparing stock solutions, use a sterile, appropriate solvent and aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation. Stock solutions should be stored at -80°C. For short-term storage of solutions, 4°C is acceptable, but stability should be verified.
Q5: How can I detect and quantify the degradation of Tyr-Leu in my samples?
A5: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying Tyr-Leu and its degradation products. Amino Acid Analysis (AAA) can also be used to determine the total amount of each amino acid after complete hydrolysis, which can be compared to the initial concentration to infer degradation.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of Tyr-Leu TFA in biological samples.
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no biological activity of Tyr-Leu TFA | Peptide degradation due to improper storage or handling. | 1. Verify that the lyophilized peptide was stored at -20°C or -80°C. 2. Ensure that stock solutions were aliquoted and stored at -80°C to avoid freeze-thaw cycles. 3. Prepare fresh solutions from a new vial of lyophilized peptide. |
| Interference from the TFA counterion. | 1. Consider performing a counterion exchange to acetate or chloride. 2. Run a dose-response curve with TFA alone to assess its effect on your assay. | |
| Inconsistent results between experiments | Variability in biological matrix activity. | 1. Use a pooled batch of plasma or serum for all related experiments. 2. If using cell culture media, ensure consistent cell density and passage number. |
| Contamination of samples. | 1. Use sterile techniques for all sample preparation steps. 2. Filter-sterilize buffers and media. | |
| Precipitation of Tyr-Leu in solution | pH of the solution is close to the isoelectric point (pI) of the peptide. | 1. Adjust the pH of the buffer to be at least one unit away from the pI. 2. Tyr-Leu is a relatively hydrophobic dipeptide; consider using a small amount of organic solvent (e.g., DMSO, acetonitrile) for initial solubilization before diluting with aqueous buffer. |
| High peptide concentration. | 1. Attempt to dissolve the peptide at a lower concentration. |
Quantitative Data Summary
The following tables provide illustrative data on the stability of Tyr-Leu in different biological matrices and the effect of the TFA counterion. Please note that this data is representative and actual degradation rates may vary depending on specific experimental conditions.
Table 1: Illustrative Half-life of Tyr-Leu in Different Biological Matrices at 37°C
| Biological Matrix | Anticoagulant | Half-life (t½) in hours |
| Human Plasma | EDTA | 8.5 |
| Human Plasma | Heparin | 6.2 |
| Human Serum | None | 3.1 |
| Rat Plasma | EDTA | 5.8 |
| Cell Culture Medium (RPMI + 10% FBS) | N/A | 12.3 |
Table 2: Illustrative Impact of Residual TFA on a Cell Proliferation Assay
| Tyr-Leu Concentration (µM) | Residual TFA (%) | Cell Proliferation (% of Control) |
| 10 | 0.1 | 115 |
| 10 | 1 | 95 |
| 10 | 5 | 78 |
| 0 (TFA only) | 1 | 98 |
| 0 (TFA only) | 5 | 85 |
Experimental Protocols
Protocol 1: Tyr-Leu Stability Assessment in Human Plasma
Objective: To determine the degradation rate of Tyr-Leu TFA in human plasma over time.
Materials:
-
Tyr-Leu TFA (lyophilized powder)
-
Human plasma (with EDTA as anticoagulant)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with 0.1% formic acid
-
LC-MS/MS system
Procedure:
-
Preparation of Tyr-Leu Stock Solution: Prepare a 10 mM stock solution of Tyr-Leu TFA in sterile water.
-
Incubation:
-
Thaw human plasma on ice.
-
Spike the plasma with the Tyr-Leu stock solution to a final concentration of 100 µM.
-
Incubate the mixture in a water bath at 37°C.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL) of the plasma-peptide mixture.
-
-
Protein Precipitation and Sample Quenching:
-
Immediately add 3 volumes of ice-cold acetonitrile with 0.1% formic acid to the plasma aliquot to precipitate proteins and stop enzymatic activity.
-
Vortex thoroughly and incubate at -20°C for 30 minutes.
-
-
Sample Preparation for LC-MS/MS:
-
Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining intact Tyr-Leu.
-
-
Data Analysis:
-
Plot the concentration of intact Tyr-Leu against time.
-
Calculate the half-life (t½) of the dipeptide using a first-order decay model.
-
Visualizations
Caption: Workflow for assessing Tyr-Leu TFA stability in biological samples.
Caption: Primary degradation pathways for the Tyr-Leu dipeptide.
References
- 1. Peptidases: structure, function and modulation of peptide‐mediated effects in the human lung - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Reactivity of Tyr-Leu and Leu-Tyr dipeptides: identification of oxidation products by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Tyrosylleucine TFA Toxicity Studies
Frequently Asked Questions (FAQs)
Q1: Are there any known toxicity studies specifically for Tyrosylleucine TFA?
A1: Based on a comprehensive literature search, there are no publicly available toxicity studies specifically for the dipeptide this compound. The existing research on Tyrosylleucine primarily focuses on its potential anxiolytic and antidepressant-like activities.
Q2: What are the primary toxicity concerns when working with a peptide TFA salt?
A2: The primary concern is the potential biological activity and toxicity of the trifluoroacetate (TFA) counter-ion itself. TFA is often used in the purification of synthetic peptides and can remain as a salt. Studies have shown that TFA can exhibit cytotoxicity and may interfere with experimental results, particularly in cell-based assays.
Q3: At what concentrations might TFA become problematic in my experiments?
A3: The concentration at which TFA may exert unintended biological effects can vary depending on the cell type and assay system. Some studies suggest that TFA concentrations in the nanomolar to micromolar range can impact cell proliferation. It is crucial to include appropriate controls in your experiments to account for any effects of the TFA counter-ion.
Q4: How can I mitigate the potential effects of TFA in my experiments?
A4: To minimize the potential confounding effects of TFA, researchers can perform a salt exchange (e.g., to hydrochloride or acetate) to remove the TFA counter-ion. Alternatively, including a TFA salt control (e.g., sodium TFA) at the same concentration as present in the peptide solution can help to differentiate the effects of the peptide from the effects of the counter-ion.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected cell death or reduced viability in control wells (vehicle only). | The vehicle contains a high concentration of TFA which is causing cytotoxicity. | 1. Quantify the amount of TFA in your peptide stock solution. 2. Include a TFA control (e.g., Na-TFA) at the equivalent concentration to determine its specific effect. 3. Consider performing a salt exchange to a more biocompatible salt like acetate or hydrochloride. |
| Inconsistent results between different batches of this compound. | The percentage of TFA may vary between synthesis and purification batches. | 1. Request a certificate of analysis for each batch that specifies the TFA content. 2. Normalize experiments based on the peptide concentration, but be aware of the varying TFA concentrations. |
| Observed biological activity does not match expectations for the peptide. | The TFA counter-ion may be interfering with the biological assay or exhibiting off-target effects. | 1. Test the effect of a TFA salt alone in your assay system. 2. If interference is confirmed, switch to a different salt form of the peptide. |
Quantitative Data Summary: Trifluoroacetic Acid (TFA) Toxicity
No specific quantitative toxicity data for this compound was identified. The following table summarizes general observations on TFA toxicity from the literature.
| Parameter | Observation | Cell Types/Model | Reference |
| Cytotoxicity | Inhibition of cell proliferation has been observed at various concentrations. | Varies by study; includes osteoblasts and chondrocytes. | General finding in peptide literature. |
| In Vivo Effects | High doses may have systemic effects. The acute toxicity is generally considered low. | Animal models. | General toxicological data for TFA. |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the effect of a compound on cell viability by measuring the metabolic activity of cultured cells.
Materials:
-
This compound
-
Mammalian cell line (e.g., HEK293, HeLa)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin). Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (negative control) and wells with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control.
Hemolysis Assay
This assay determines the lytic effect of a compound on red blood cells.
Materials:
-
This compound
-
Freshly collected human or animal blood with anticoagulant (e.g., heparin)
-
Phosphate Buffered Saline (PBS)
-
Triton X-100 (positive control)
-
Sterile microcentrifuge tubes
-
Spectrophotometer
Procedure:
-
Red Blood Cell (RBC) Preparation: Centrifuge the whole blood at 1000 x g for 10 minutes. Discard the supernatant and wash the RBC pellet three times with PBS. Resuspend the RBCs to a 2% (v/v) suspension in PBS.
-
Compound Incubation: In microcentrifuge tubes, mix 100 µL of the 2% RBC suspension with 100 µL of various concentrations of this compound prepared in PBS.
-
Controls: Prepare a negative control (100 µL RBC suspension + 100 µL PBS) and a positive control (100 µL RBC suspension + 100 µL of 1% Triton X-100 for 100% hemolysis).
-
Incubation: Incubate all tubes at 37°C for 1 hour with gentle agitation.
-
Centrifugation: Centrifuge the tubes at 1000 x g for 5 minutes to pellet the intact RBCs.
-
Supernatant Collection: Carefully transfer 100 µL of the supernatant to a new 96-well plate.
-
Absorbance Measurement: Measure the absorbance of the supernatant at 540 nm, which corresponds to the released hemoglobin.
-
Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100
Visualizations
Caption: Workflow for the in vitro cytotoxicity (MTT) assay.
Technical Support Center: Improving the Half-life of Tyrosylleucine TFA
Welcome to the technical support center for Tyrosylleucine TFA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability and half-life of this dipeptide. Below, you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that limit the half-life of this compound in biological systems?
A1: The in vivo half-life of short peptides like Tyrosylleucine is primarily limited by two factors: enzymatic degradation and rapid renal clearance.[1][2] Peptidases in the blood and tissues can quickly cleave the peptide bond, inactivating the molecule. Additionally, due to its small size, Tyrosylleucine is susceptible to rapid filtration by the kidneys and removal from circulation.[1]
Q2: My this compound solution appears to be losing activity over time in storage. What could be the cause?
A2: Loss of activity in solution can be due to several factors, including:
-
Chemical Instability: Peptides in aqueous solutions can undergo chemical degradation.[3] For Tyrosylleucine, the tyrosine residue is susceptible to oxidation.[4]
-
pH and Buffer Effects: The stability of peptides is highly dependent on the pH of the solution. An inappropriate pH can accelerate degradation pathways like deamidation or hydrolysis.
-
Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing your peptide solution can lead to aggregation and degradation. It is recommended to store the peptide in aliquots.
-
Adsorption to Surfaces: Peptides can adsorb to the surface of storage vials, especially at low concentrations, leading to a perceived loss of activity.
Q3: What are the general strategies to improve the half-life of this compound?
A3: Several strategies can be employed to extend the half-life of peptides:
-
Chemical Modifications: Introducing modifications to the peptide structure can enhance stability. Examples include N-terminal acetylation and C-terminal amidation to protect against exopeptidases, or substituting L-amino acids with D-amino acids to reduce susceptibility to enzymatic cleavage.
-
PEGylation: Attaching polyethylene glycol (PEG) chains increases the hydrodynamic size of the peptide, which can reduce renal clearance and shield it from enzymatic degradation.
-
Lipidation: The addition of a lipid moiety can promote binding to serum albumin, which acts as a carrier and reduces renal filtration, thereby extending the half-life.
-
Formulation Strategies: Optimizing the formulation by adjusting the pH, using stabilizing excipients, or encapsulating the peptide in delivery systems like liposomes can improve its stability.
Troubleshooting Guides
Issue 1: Rapid In Vivo Clearance of this compound
-
Possible Cause: The small size of the dipeptide leads to rapid renal filtration.
-
Troubleshooting Steps:
-
Increase Hydrodynamic Size: Consider PEGylation or conjugation to a larger carrier protein. This will increase the molecular weight above the renal clearance threshold.
-
Promote Albumin Binding: Introduce a lipid chain (lipidation) to facilitate non-covalent binding to serum albumin, extending its circulation time.
-
Experimental Verification: Conduct pharmacokinetic studies in an appropriate animal model to compare the half-life of the modified versus the unmodified peptide.
-
Issue 2: Degradation of this compound in Serum Samples
-
Possible Cause: The peptide is being degraded by peptidases present in the serum.
-
Troubleshooting Steps:
-
Introduce Enzyme-Resistant Modifications:
-
Replace the natural L-amino acids with their D-enantiomers to make the peptide resistant to proteolysis.
-
Modify the peptide backbone, for instance, by introducing N-methylation.
-
-
Use Peptidase Inhibitors: For in vitro experiments, add a cocktail of peptidase inhibitors to the serum to prevent degradation and accurately measure the peptide's effects.
-
Stability Assay: Perform an in vitro serum stability assay to quantify the rate of degradation and assess the effectiveness of modifications.
-
Data Presentation
Table 1: Comparison of Half-life Extension Strategies for a Model Dipeptide
| Modification Strategy | In Vitro Serum Half-life (t½) | In Vivo Half-life (t½) | Molecular Weight (Da) |
| Unmodified Tyrosylleucine | < 5 minutes | < 10 minutes | ~282 |
| N-acetylation & C-amidation | ~15 minutes | ~20 minutes | ~324 |
| PEGylation (2 kDa PEG) | > 2 hours | ~1.5 hours | ~2282 |
| Lipidation (C16 fatty acid) | > 4 hours | ~3 hours | ~522 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results will vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Serum Stability Assay
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in an appropriate buffer (e.g., PBS, pH 7.4).
-
Thaw fresh serum (e.g., human, rat) on ice.
-
-
Incubation:
-
Add the this compound stock solution to the serum to a final concentration of 10 µM.
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the serum-peptide mixture.
-
-
Quenching and Extraction:
-
Immediately quench the enzymatic activity by adding an equal volume of cold acetonitrile with 0.1% trifluoroacetic acid (TFA).
-
Vortex and centrifuge to precipitate serum proteins.
-
-
Analysis:
-
Analyze the supernatant by LC-MS (Liquid Chromatography-Mass Spectrometry) to quantify the remaining amount of intact this compound.
-
-
Data Analysis:
-
Plot the percentage of remaining peptide against time and calculate the half-life.
-
Protocol 2: PEGylation of this compound
-
Materials:
-
This compound with a reactive functional group (e.g., a free amine).
-
Activated PEG (e.g., NHS-PEG).
-
Reaction buffer (e.g., phosphate buffer, pH 7.5-8.0).
-
-
Reaction Setup:
-
Dissolve this compound in the reaction buffer.
-
Add a molar excess of activated PEG to the peptide solution.
-
Allow the reaction to proceed at room temperature for 2-4 hours with gentle stirring.
-
-
Purification:
-
Purify the PEGylated peptide from the reaction mixture using size-exclusion chromatography (SEC) or reverse-phase HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the PEGylated product using MALDI-TOF mass spectrometry and HPLC.
-
Visualizations
References
- 1. Recent Advances in Half-life Extension Strategies for Therapeutic Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 3. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
Validation & Comparative
A Comparative Analysis of the Efficacy of Tyrosylleucine TFA and Selective Serotonin Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of Tyrosylleucine trifluoroacetate (TFA), a novel dipeptide, and the widely prescribed class of antidepressants, Selective Serotonin Reuptake Inhibitors (SSRIs). This analysis is based on available experimental data and aims to inform researchers, scientists, and drug development professionals on the current understanding of their respective mechanisms and therapeutic potential.
Executive Summary
Tyrosylleucine (Tyr-Leu), the active component of Tyrosylleucine TFA, has demonstrated promising antidepressant- and anxiolytic-like effects in preclinical studies. Its mechanism of action appears to be distinct from that of SSRIs, involving the indirect activation of serotonin 5-HT1A, dopamine D1, and GABA-A receptors. In contrast, SSRIs exert their effects by directly inhibiting the reuptake of serotonin in the synaptic cleft. Preclinical evidence suggests that the antidepressant-like efficacy of Tyr-Leu is comparable to the SSRI fluvoxamine in the forced swim test. However, a comprehensive head-to-head comparison with a broader range of SSRIs across multiple behavioral paradigms is currently lacking in the published literature. Furthermore, there is no publicly available information on the clinical development status of this compound.
Table 1: Comparative Efficacy of Tyrosylleucine and SSRIs in Preclinical Models
| Compound/Class | Test/Model | Species | Dosage | Primary Outcome | Result | Reference |
| Tyrosylleucine (Tyr-Leu) | Forced Swim Test | Mice | 30 mg/kg, i.p. | Immobility Time | Significant reduction, comparable to Fluvoxamine | [1] |
| Fluvoxamine (SSRI) | Forced Swim Test | Mice | 30 mg/kg, i.p. | Immobility Time | Significant reduction | [1] |
| Tyrosylleucine (Tyr-Leu) | Tail Suspension Test | Mice | 10, 30 mg/kg, i.p. | Immobility Time | Significant reduction | [1] |
| Tyrosylleucine (Tyr-Leu) | Elevated Plus Maze | Mice | 0.1-1 mg/kg, i.p. | Time in Open Arms | Significant increase, comparable to Diazepam | [2] |
| SSRIs (general) | Various preclinical models of depression | Rodents | Various | Various (e.g., immobility time, sucrose preference) | Generally effective in reducing depressive-like behaviors | [3] |
Mechanism of Action
This compound
Tyrosylleucine's mechanism of action is not yet fully elucidated but is understood to be multi-modal and indirect. Preclinical studies indicate that its anxiolytic and antidepressant-like effects are mediated through the activation of serotonin 5-HT1A, dopamine D1, and GABA-A receptor signaling pathways. Notably, Tyr-Leu itself does not appear to bind directly to these receptors, suggesting it may trigger the release of endogenous ligands or modulate other upstream signaling events.
Selective Serotonin Reuptake Inhibitors (SSRIs)
SSRIs, as their name suggests, selectively inhibit the serotonin transporter (SERT). This inhibition leads to an increase in the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. The therapeutic effects of SSRIs are believed to result from the downstream neuroadaptive changes that occur in response to this sustained increase in synaptic serotonin.
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways for Tyrosylleucine and the established pathway for SSRIs.
References
A Comparative Analysis of Tyr-Leu TFA and Key Neuropeptides in Preclinical Anxiety Models
This guide provides a detailed comparison of the dipeptide Tyr-Leu TFA with two well-characterized neuropeptides, Neuropeptide Y (NPY) and Corticotropin-Releasing Factor (CRF), in the context of anxiety-related research. The objective is to offer researchers and drug development professionals a clear overview of their respective mechanisms and performance in established preclinical models of anxiety.
Introduction to Neuropeptides in Anxiety Regulation
Neuropeptides are small protein-like molecules used by neurons to communicate with each other. They are fundamental regulators of a wide range of physiological and behavioral processes, including the complex emotional states associated with anxiety. Within the central nervous system, a delicate balance between anxiolytic (anxiety-reducing) and anxiogenic (anxiety-promoting) neuropeptide systems contributes to emotional homeostasis.
-
Tyr-Leu (Tyrosine-Leucine): This dipeptide is a constituent of larger endogenous peptides, such as the endomorphins, which are known to have high affinity and selectivity for the μ-opioid receptor. While research on the standalone Tyr-Leu dipeptide, particularly with a trifluoroacetic acid (TFA) salt, is less extensive, its structural relationship to opioid peptides suggests a potential role in mood and anxiety regulation, possibly through modulation of opioid or other neurotransmitter systems.
-
Neuropeptide Y (NPY): NPY is a 36-amino-acid peptide that is one of the most abundant neuropeptides in the brain. It is widely recognized for its potent anxiolytic effects, which are primarily mediated by the Y1 receptor subtype (Y1R). NPY is involved in promoting resilience to stress and reducing anxiety-like behaviors.
-
Corticotropin-Releasing Factor (CRF): CRF is a 41-amino-acid peptide that plays a central role in initiating and coordinating the body's response to stress. Acting primarily through the CRF1 receptor (CRF1R), it is a powerful anxiogenic agent, and its hyperactivity is implicated in the pathophysiology of anxiety and depressive disorders.
Comparative Performance in Preclinical Anxiety Models
The effects of these neuropeptides are typically evaluated in rodents using a battery of behavioral tests that measure anxiety-like responses. The most common of these are the Elevated Plus Maze (EPM), Open Field Test (OFT), and Light-Dark Box Test. The following table summarizes representative quantitative data from studies involving the central administration (intracerebroventricular, ICV) of these peptides.
Table 1: Summary of Behavioral Effects in Rodent Anxiety Models
| Neuropeptide | Behavioral Test | Key Metric | Dosage/Route | Observed Effect | Reference Finding |
| Neuropeptide Y (NPY) | Elevated Plus Maze (EPM) | % Time in Open Arms | 0.2-5 µg (ICV) | Increase | Significantly increases time spent in the open arms, indicating an anxiolytic effect. |
| Open Field Test (OFT) | Time in Center | 0.2-5 µg (ICV) | Increase | Increases time spent exploring the center of the arena. | |
| Light-Dark Box | Time in Light Compartment | 1-10 µg (ICV) | Increase | Increases time spent in the brightly lit compartment. | |
| Corticotropin-Releasing Factor (CRF) | Elevated Plus Maze (EPM) | % Time in Open Arms | 0.1-1 µg (ICV) | Decrease | Significantly decreases time spent in the open arms, indicating an anxiogenic effect. |
| Open Field Test (OFT) | Time in Center | 0.1-1 µg (ICV) | Decrease | Decreases time spent in the center and may reduce overall locomotion. | |
| Acoustic Startle | Startle Amplitude | 0.5-2 µg (ICV) | Increase | Potentiates the acoustic startle reflex, a common measure of fear and anxiety. | |
| Tyr-Leu | Various | N/A | N/A | Hypothesized Anxiolytic | Data from direct central administration in standard anxiety models is limited. Effects are largely inferred from its role as a constituent of opioid peptides like endomorphin-1 and endomorphin-2, which demonstrate anxiolytic properties. |
Note: The effects listed are dose-dependent and can vary based on the specific animal strain and experimental conditions.
Signaling Pathways
The opposing effects of NPY and CRF on anxiety are rooted in their distinct downstream signaling cascades, which modulate neuronal excitability and synaptic transmission in key brain circuits like the amygdala, hippocampus, and prefrontal cortex.
Caption: Anxiolytic signaling cascade of Neuropeptide Y (NPY) via the Y1 receptor.
Caption: Anxiogenic signaling cascade of Corticotropin-Releasing Factor (CRF) via the CRF1 receptor.
Signaling Pathway Descriptions
-
NPY (Anxiolytic): NPY primarily exerts its anxiety-reducing effects by binding to the Y1 receptor, a G-protein coupled receptor (GPCR) linked to an inhibitory G-protein (Gi).[1][2] This activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[1] This cascade ultimately modulates ion channel activity to decrease neuronal excitability in stress-responsive circuits, producing an anxiolytic effect.[1]
-
CRF (Anxiogenic): CRF triggers anxiety-promoting effects by binding to the CRF1 receptor, a GPCR coupled to a stimulatory G-protein (Gs).[3] Activation of CRF1R stimulates adenylyl cyclase, increasing cAMP production and activating PKA. PKA then phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein) and ion channels. This signaling enhances neuronal excitability and synaptic transmission in regions like the amygdala, leading to anxiogenic behaviors.
-
Tyr-Leu (Hypothesized): The mechanism for Tyr-Leu is not well-defined. As a fragment of endomorphins, it could potentially interact with opioid receptors. If it acts on μ-opioid receptors (which are typically Gi-coupled), its downstream signaling could mimic the inhibitory pathway of NPY, involving suppression of adenylyl cyclase and a reduction in neuronal excitability, which would be consistent with an anxiolytic outcome. However, this remains speculative without direct experimental evidence.
Experimental Protocols
The following are generalized protocols for preclinical experiments designed to assess the anxiolytic or anxiogenic potential of a test compound like Tyr-Leu TFA, using NPY and CRF as controls.
Animal Model and Drug Administration
-
Species: Adult male mice (e.g., C57BL/6J strain) or rats (e.g., Sprague-Dawley strain).
-
Housing: Animals are group-housed (or single-housed if required by the experimental design) with a 12-hour light/dark cycle and provided with ad libitum access to food and water. All experiments are conducted during the light phase.
-
Surgery (for ICV administration): Animals are anesthetized (e.g., with isoflurane) and placed in a stereotaxic frame. A guide cannula is surgically implanted, targeting a lateral cerebral ventricle. Animals are allowed to recover for at least one week post-surgery.
-
Administration: Peptides (Tyr-Leu TFA, NPY, CRF) or vehicle (e.g., sterile saline or artificial cerebrospinal fluid) are dissolved and microinjected directly into the ventricle (ICV) through the implanted cannula over a period of 1-2 minutes. Behavioral testing typically commences 15-30 minutes post-injection.
Caption: A typical workflow for testing the effects of centrally administered neuropeptides on anxiety.
Behavioral Assay: Elevated Plus Maze (EPM)
The EPM is a standard test for assessing anxiety-like behavior in rodents. The apparatus consists of four arms (two open, two enclosed by high walls) arranged in a plus shape and elevated from the floor.
-
Principle: Rodents naturally prefer enclosed, dark spaces. A willingness to explore the open, unprotected arms is interpreted as a lower level of anxiety (anxiolysis), while a preference for remaining in the enclosed arms indicates a higher level of anxiety (anxiogenesis).
-
Procedure:
-
Following ICV injection and the waiting period, each animal is placed individually in the center of the maze, facing an open arm.
-
The animal is allowed to explore the maze freely for a 5-minute session.
-
The session is recorded by an overhead video camera.
-
-
Key Parameters Measured:
-
Primary Anxiety Metric: Percentage of time spent in the open arms [(Time in Open Arms / Total Time) x 100].
-
Secondary Anxiety Metric: Percentage of entries into the open arms [(Entries into Open Arms / Total Entries) x 100].
-
Locomotor Activity Metric: Total number of arm entries (to control for general changes in movement).
-
Conclusion and Future Directions
The comparison between Tyr-Leu TFA, NPY, and CRF highlights the well-established and opposing roles of NPY and CRF as key regulators of anxiety. NPY consistently produces robust anxiolytic effects, while CRF is a potent anxiogenic agent. These peptides act via distinct receptor and signaling pathways to modulate neuronal activity in critical brain circuits.
The role of the dipeptide Tyr-Leu in anxiety is currently underexplored. Based on its structural relationship to endogenous opioid peptides, it is hypothesized to have anxiolytic potential. However, this requires direct empirical validation.
Recommendations for Future Research:
-
Direct Behavioral Testing: Systematically evaluate the effects of centrally administered Tyr-Leu TFA across a range of doses in standard anxiety models (EPM, OFT) to determine if it has anxiolytic or anxiogenic properties.
-
Receptor Binding Studies: Conduct radioligand binding assays to identify the specific receptors (e.g., opioid, NPY, or others) that Tyr-Leu interacts with in the brain.
-
Mechanism of Action: If behavioral effects are observed, subsequent studies should investigate the downstream signaling pathways and identify the specific neuronal populations and brain regions mediating these effects.
By undertaking these studies, the scientific community can clarify the neurobiological role of Tyr-Leu and determine its potential as a novel modulator of anxiety.
References
- 1. Neuropeptide Y: A stressful review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuropeptide Y reduces expression of social fear via simultaneous activation of Y1 and Y2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of CRF Receptor Signaling in Stress Vulnerability, Anxiety, and Depression - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antidepressant Effects of Tyrosyl-leucine TFA: A Comparative Guide
This guide provides a comprehensive comparison of Tyrosyl-leucine TFA (YL-TFA) with other established antidepressant agents, supported by experimental data from murine models. The objective is to offer researchers, scientists, and drug development professionals a clear overview of the current evidence for YL-TFA's antidepressant-like activity and its potential mechanisms of action.
Comparative Efficacy in Preclinical Models
The dipeptide Tyrosyl-leucine (YL) has demonstrated potent antidepressant-like activity in established rodent behavioral tests.[1][2][3][4] Its efficacy has been shown to be comparable to that of conventional antidepressants.
Forced Swim Test (FST)
The Forced Swim Test is a widely used behavioral assay to screen for antidepressant activity. A reduction in immobility time is indicative of an antidepressant-like effect. YL, administered via intraperitoneal (i.p.), intracerebroventricular (i.c.v.), and oral (p.o.) routes, significantly decreased immobility time in mice.[2]
| Compound | Dose | Administration Route | Immobility Time (s) | % Reduction vs. Control |
| Control | - | i.p. | ~180 | - |
| YL | 30 mg/kg | i.p. | ~120 | ~33% |
| Fluvoxamine | 30 mg/kg | i.p. | ~120 | ~33% |
| Imipramine | 30 mg/kg | i.p. | ~120 | ~33% |
| YL | 1.0 nmol/mouse | i.c.v. | ~100 | ~44% |
| YL | 100 mg/kg | p.o. | ~120 | ~33% |
Data are approximated from graphical representations in Mizushige et al., 2020.
Tail Suspension Test (TST)
The Tail Suspension Test is another standard behavioral paradigm for assessing antidepressant efficacy. YL also demonstrated a significant reduction in immobility time in this assay.
| Compound | Dose | Administration Route | Immobility Time (s) | % Reduction vs. Control |
| Control | - | i.p. | ~150 | - |
| YL | 10 mg/kg | i.p. | ~100 | ~33% |
| YL | 30 mg/kg | i.p. | ~90 | ~40% |
Data are approximated from graphical representations in Mizushige et al., 2020.
Proposed Mechanism of Action
The antidepressant-like effects of YL appear to be mediated through a novel signaling pathway that is independent of Brain-Derived Neurotrophic Factor (BDNF), a key regulator of neurogenesis and mood.
Key Mechanistic Findings:
-
Hippocampal Neurogenesis: YL administration has been shown to increase the number of c-Fos-positive cells, a marker of neuronal activity, in the dentate gyrus of the hippocampus. Furthermore, it increased the proliferation of hippocampal progenitor cells, as evidenced by a greater number of bromo-2′-deoxyuridine-positive cells and increased doublecortin expression.
-
HPA Axis Modulation: YL was found to suppress the activation of the hypothalamo-pituitary-adrenal (HPA) axis, a key stress-response system often dysregulated in depression.
-
Neurotransmitter System Involvement: Previous research has indicated that the anxiolytic-like activity of YL involves the activation of serotonin 5-HT1A, dopamine D1, and GABA-A receptors. While the direct link to its antidepressant effects requires further elucidation, this suggests a multi-target engagement.
The proposed signaling pathway for YL's antidepressant action is illustrated below.
References
A Comparative Analysis of Tyrosylleucine TFA's Potency: In Vitro Insights vs. In Vivo Efficacy
For Immediate Release
This guide provides a comprehensive comparison of the in vitro and in vivo potency of Tyrosylleucine TFA (Tyr-Leu TFA), a dipeptide with demonstrated antidepressant and anxiolytic-like properties. The following sections detail the available experimental data, outline the methodologies used in key studies, and present a proposed signaling pathway for its mechanism of action. This document is intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Data Summary
To facilitate a clear comparison, the following tables summarize the in vivo potency of this compound and its alternatives, as well as the available in vitro data.
Table 1: In Vivo Potency of Tyrosylleucine (Tyr-Leu) TFA
| Assay | Administration Route | Effective Dose | Species | Source |
| Antidepressant-like activity (Forced Swim Test) | Intraperitoneal (i.p.) | 0.1 - 30 mg/kg | Mouse | [Mizushige et al., 2020] |
| Antidepressant-like activity (Forced Swim Test) | Oral (p.o.) | 30 - 100 mg/kg | Mouse | [Mizushige et al., 2020] |
| Antidepressant-like activity (Forced Swim Test) | Intracerebroventricular (i.c.v.) | 0.1 - 1.0 nmol/mouse | Mouse | [Mizushige et al., 2020] |
| Anxiolytic-like activity (Elevated Plus-Maze) | Intraperitoneal (i.p.) | 0.1 - 1 mg/kg | Mouse | [Kanegawa et al., 2010] |
| Anxiolytic-like activity (Elevated Plus-Maze) | Oral (p.o.) | 0.3 - 3 mg/kg | Mouse | [Kanegawa et al., 2010] |
Table 2: In Vitro Potency of Tyrosylleucine (Tyr-Leu)
| Assay | Effect | Quantitative Data | Source |
| Hippocampal Progenitor Cell Proliferation | Enhanced proliferation | Specific EC50/IC50 values are not currently available in the reviewed literature. | [Mizushige et al., 2020] |
Table 3: In Vivo Potency of Alternative Compounds
| Compound | Assay | Administration Route | Effective Dose | Species | Source |
| Phenylalanyl-leucine (Phe-Leu) | Antidepressant-like activity | Not specified | Exhibited activity | Mouse | [Mizushige et al., 2020] |
| Tryptophyl-leucine (Trp-Leu) | Antidepressant-like activity | Not specified | Exhibited activity | Mouse | [Mizushige et al., 2020] |
| Tyrosyl-leucyl-glycine (Tyr-Leu-Gly) | Antidepressant-like activity | Not specified | Exhibited activity | Mouse | [Mizushige et al., 2020] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vivo Antidepressant-Like Activity: Forced Swim Test (FST)
This protocol is adapted from the methodology described by Mizushige et al. (2020).
-
Animals: Male ddY mice are used.
-
Test Compound Administration: Tyrosylleucine is dissolved in saline and administered via intraperitoneal (i.p.), oral (p.o.), or intracerebroventricular (i.c.v.) routes at the doses specified in Table 1.
-
Procedure: Thirty minutes after administration, individual mice are placed in a transparent glass cylinder (20 cm height, 15 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Data Acquisition: The duration of immobility is recorded during the last 4 minutes of a 6-minute session. A mouse is judged to be immobile when it remains floating motionless or makes only small movements necessary to keep its head above water.
-
Analysis: The immobility time of the treated groups is compared to that of a vehicle-treated control group. A significant reduction in immobility time is indicative of an antidepressant-like effect.
In Vivo Anxiolytic-Like Activity: Elevated Plus-Maze (EPM) Test
This protocol is based on the methods described by Kanegawa et al. (2010).
-
Animals: Male ddY mice are used.
-
Apparatus: The elevated plus-maze consists of two open arms and two closed arms (enclosed by 15 cm high walls) extending from a central platform. The maze is elevated 50 cm above the floor.
-
Test Compound Administration: Tyrosylleucine is dissolved in saline and administered orally (p.o.) or intraperitoneally (i.p.) at the doses indicated in Table 1.
-
Procedure: Thirty minutes after administration, each mouse is placed on the central platform facing an open arm.
-
Data Acquisition: The number of entries into and the time spent in the open and closed arms are recorded for 5 minutes.
-
Analysis: An increase in the percentage of time spent in the open arms and the number of entries into the open arms is interpreted as an anxiolytic-like effect.
In Vitro Hippocampal Progenitor Cell Proliferation Assay
This protocol is a summary of the in vitro experiments described by Mizushige et al. (2020).
-
Cell Culture: Hippocampal progenitor cells are cultured in a suitable medium.
-
Treatment: The cells are treated with Tyrosylleucine at various concentrations.
-
Proliferation Assessment: Cell proliferation is assessed using markers such as Bromodeoxyuridine (BrdU) incorporation and Doublecortin (DCX) expression.
-
BrdU Staining: BrdU, a synthetic analog of thymidine, is added to the cell culture medium and is incorporated into the DNA of proliferating cells. The cells are then fixed and stained with an anti-BrdU antibody to visualize and quantify the number of proliferating cells.
-
Doublecortin (DCX) Staining: DCX is a microtubule-associated protein expressed in migrating and differentiating neurons. Immunostaining for DCX is used to identify newly generated neurons.
-
-
Analysis: The number of BrdU-positive and DCX-positive cells in the Tyr-Leu treated cultures is compared to untreated control cultures. An increase in the number of these cells indicates enhanced proliferation and neurogenesis.
Mandatory Visualizations
Proposed Signaling Pathway for Tyrosylleucine
The following diagram illustrates the proposed indirect signaling cascade initiated by Tyrosylleucine, leading to its anxiolytic and antidepressant-like effects. It is based on the findings that while antagonists for serotonin 5-HT1A, dopamine D1, and GABAA receptors block the effects of Tyr-Leu, the dipeptide itself does not have a binding affinity for these receptors, suggesting an upstream mechanism of action[1].
Caption: Proposed indirect signaling cascade of Tyrosylleucine.
Experimental Workflow: In Vivo Behavioral Testing
The diagram below outlines the general workflow for the in vivo behavioral experiments described in this guide.
Caption: General workflow for in vivo behavioral assessments.
Logical Relationship: In Vitro to In Vivo Translation
This diagram illustrates the logical connection between the in vitro observations and the in vivo outcomes for Tyrosylleucine.
Caption: Linking in vitro neurogenesis to in vivo antidepressant effects.
References
A Comparative Analysis of Tyrosylleucine's Bioactivity and Potential Alternatives
For Researchers, Scientists, and Drug Development Professionals
Comparative Efficacy of Aromatic Amino Acid-Leucine Dipeptides
Recent studies have highlighted the potential of Tyrosylleucine as a novel agent with antidepressant properties. Its efficacy, along with structurally similar dipeptides, has been evaluated in preclinical models. The following table summarizes the comparative performance of these compounds in the forced swim test (FST), a common behavioral assay for assessing antidepressant-like activity in rodents.[1]
| Compound | Dosage (mg/kg, i.p.) | Immobility Time (% of Control) |
| Tyrosylleucine (Tyr-Leu) | 30 | 50% |
| Phenylalanyl-leucine (Phe-Leu) | 30 | 50% |
| Tryptophyl-leucine (Trp-Leu) | 30 | 60% |
Data extracted from Mizushige et al. (2020). The immobility time is inversely correlated with antidepressant-like effect.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments that form the basis of the comparative data.
1. Animals and Administration:
-
Species: Male ddY mice (5 weeks old).
-
Housing: Mice were housed in groups of 10 with ad libitum access to food and water and maintained on a 12-hour light/dark cycle.
-
Administration: Peptides were dissolved in saline and administered intraperitoneally (i.p.), orally (p.o.), or intracerebroventricularly (i.c.v.).
2. Forced Swim Test (FST):
-
Mice were placed in a transparent glass cylinder (20 cm height, 15 cm diameter) filled with water (24-25°C) to a depth of 10 cm.
-
The duration of immobility was recorded for the last 4 minutes of a 6-minute session.
-
A mouse was judged to be immobile when it remained floating in the water, making only small movements to keep its head above water.
3. Immunohistochemistry for c-Fos:
-
90 minutes after the FST, mice were deeply anesthetized and perfused with 4% paraformaldehyde.
-
Brains were sectioned at 30 µm and incubated with a primary antibody against c-Fos.
-
The sections were then incubated with a biotinylated secondary antibody and visualized using a Vectastain ABC kit.
-
The number of c-Fos-positive cells in the dentate gyrus of the hippocampus was counted.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.
Forced Swim Test Experimental Workflow
Proposed BDNF-Independent Antidepressant Pathway
Discussion and Future Directions
The dipeptide Tyrosylleucine exhibits potent antidepressant-like activity in mice, an effect that is also observed with other dipeptides composed of an aromatic amino acid and leucine.[1] This suggests that the shared chemical motif may be responsible for the observed biological activity.[1] The mechanism appears to involve the enhancement of hippocampal neuronal proliferation and is notably independent of Brain-Derived Neurotrophic Factor (BDNF) expression, a common pathway for many existing antidepressant medications.[1]
While the antidepressant and anxiolytic activities of Tyr-Leu are being established, the individual amino acid components, Tyrosine and Leucine, are known to play roles in other significant signaling pathways. Specifically, Leucine is a well-known activator of the mTORC1 pathway, which is crucial for muscle protein synthesis. Tyrosine has been shown to enhance Leucine-induced mTORC1 activation. Future research could explore whether the dipeptide Tyr-Leu can modulate the mTORC1 pathway, which would broaden its potential therapeutic applications.
This guide serves as a foundational resource for researchers interested in Tyrosylleucine and related peptides. The provided data and protocols should facilitate the design of new experiments to further elucidate the mechanisms of action and explore the full therapeutic potential of this class of compounds.
References
A Head-to-Head Comparison: Tyr-Leu TFA and Fluoxetine in Antidepressant Research
In the landscape of antidepressant drug discovery and development, researchers are continually exploring novel compounds and mechanisms to address the unmet needs of patients with depressive disorders. This guide provides a detailed, evidence-based comparison of Tyr-Leu TFA, a novel dipeptide with demonstrated antidepressant-like activity in preclinical models, and fluoxetine, a widely prescribed selective serotonin reuptake inhibitor (SSRI). This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective mechanisms of action, efficacy, and side effect profiles based on available experimental data.
Executive Summary
Fluoxetine, the active ingredient in Prozac, has been a cornerstone in the treatment of depression and other psychiatric conditions for decades.[1][2][3] Its mechanism primarily involves the inhibition of serotonin reuptake, thereby increasing the levels of this neurotransmitter in the synaptic cleft.[4][5] In contrast, Tyr-Leu (Tyrosyl-leucine) TFA is an orally active dipeptide that has shown potent antidepressant-like and anxiolytic effects in animal studies. Its proposed mechanism is distinct from that of SSRIs, involving the promotion of hippocampal neurogenesis through a BDNF-independent pathway and modulation of multiple receptor systems.
This guide will delve into the specifics of each compound, presenting available data in a structured format to facilitate a clear comparison. It is important to note that while fluoxetine has undergone extensive clinical trials in humans, the data for Tyr-Leu TFA is currently limited to preclinical studies in mice. Therefore, a direct clinical comparison is not yet possible.
Data Presentation: A Comparative Overview
The following tables summarize the key characteristics of Tyr-Leu TFA and fluoxetine based on published research.
| Feature | Tyr-Leu TFA | Fluoxetine |
| Compound Class | Dipeptide | Selective Serotonin Reuptake Inhibitor (SSRI) |
| Primary Indication(s) | Investigational (Antidepressant-like, Anxiolytic-like effects) | Major Depressive Disorder, Obsessive-Compulsive Disorder, Panic Disorder, Bulimia Nervosa, Premenstrual Dysphoric Disorder |
| Primary Mechanism of Action | Enhances hippocampal neurogenesis (BDNF-independent), modulates Serotonin 5-HT1A, Dopamine D1, and GABAA receptors. | Selectively inhibits the reuptake of serotonin (5-HT) by blocking the presynaptic serotonin transporter. |
| Level of Evidence | Preclinical (in vivo and in vitro studies in mice) | Extensive Clinical Trials (human) |
| Administration Route | Oral, Intraperitoneal, Intracerebroventricular (in mice) | Oral |
Table 1: General Characteristics of Tyr-Leu TFA and Fluoxetine
| Efficacy Measure | Tyr-Leu TFA (in mice) | Fluoxetine (in humans) |
| Antidepressant-like Activity | Potent activity observed in forced swim and tail suspension tests. | Superior to placebo in treating major depressive disorder. Efficacy is comparable to tricyclic antidepressants. |
| Anxiolytic-like Activity | Dose-dependent anxiolytic-like activity observed in the elevated plus-maze test. | Approved for the treatment of panic disorder. |
| Neurogenesis | Increased proliferation of hippocampal progenitor cells. | Long-term administration may increase neurogenesis, though this is a subject of ongoing research. |
| Onset of Action | Not explicitly stated in the provided results. | Typically takes 4 to 6 weeks to exert its full therapeutic effect. |
Table 2: Comparative Efficacy Based on Available Data
| Adverse Effect | Tyr-Leu TFA | Fluoxetine |
| Reported Side Effects | Data from preclinical studies in mice did not highlight specific adverse effects. However, comprehensive toxicology studies in humans are lacking. The TFA salt component, trifluoroacetic acid, can be corrosive and harmful at high concentrations, though this is primarily a concern in manufacturing and handling, not therapeutic use. There are also growing environmental and health concerns about the accumulation of TFA as a "forever chemical". | Nausea, headache, insomnia, dry mouth, diarrhea, nervousness, anxiety, decreased appetite, sexual dysfunction. Serious but less common side effects include serotonin syndrome, increased risk of suicidal thoughts in young adults, and heart rhythm problems. |
Table 3: Comparative Side Effect Profile
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the key studies cited for Tyr-Leu TFA.
Forced Swim Test (FST) and Tail Suspension Test (TST) for Antidepressant-like Activity
-
Objective: To assess the antidepressant-like effects of Tyr-Leu in mice.
-
Procedure (FST): Mice are placed individually in a cylinder filled with water from which they cannot escape. The duration of immobility (a state of behavioral despair) is measured over a specific period. A reduction in immobility time is indicative of an antidepressant-like effect.
-
Procedure (TST): Mice are suspended by their tails with adhesive tape. The duration of immobility is recorded. A decrease in immobility time suggests an antidepressant-like effect.
-
Data Analysis: The total time spent immobile is quantified and compared between the vehicle-treated control group and the Tyr-Leu-treated groups.
Elevated Plus-Maze (EPM) Test for Anxiolytic-like Activity
-
Objective: To evaluate the anxiolytic-like properties of Tyr-Leu in mice.
-
Procedure: The apparatus consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor. Mice are placed in the center of the maze and allowed to explore for a set period. The time spent in and the number of entries into the open arms are measured. An increase in these parameters is indicative of an anxiolytic-like effect.
-
Data Analysis: The percentage of time spent in the open arms and the number of entries into the open arms are calculated and compared between control and treated groups.
Immunohistochemistry for Neurogenesis Markers
-
Objective: To determine the effect of Tyr-Leu on hippocampal neurogenesis.
-
Procedure: Mice are administered Tyr-Leu or a vehicle control. They are also injected with BrdU (bromo-2'-deoxyuridine), a synthetic nucleoside that is incorporated into the DNA of dividing cells. After a set period, the brains are collected, sectioned, and stained with antibodies against BrdU and other markers of neuronal proliferation and differentiation, such as c-Fos and doublecortin.
-
Data Analysis: The number of BrdU-positive, c-Fos-positive, and doublecortin-expressing cells in the dentate gyrus of the hippocampus is quantified using microscopy and image analysis software. An increase in the number of these cells in the Tyr-Leu treated group compared to the control group suggests enhanced neurogenesis.
Visualizing the Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate the signaling pathways and a hypothetical experimental workflow.
Caption: Mechanism of Action of Fluoxetine.
Caption: Proposed Mechanism of Action of Tyr-Leu TFA.
Caption: Hypothetical Comparative Experimental Workflow.
Conclusion
The comparison between Tyr-Leu TFA and fluoxetine highlights a potential paradigm shift in antidepressant research, moving from monoamine-based mechanisms to those targeting neurogenesis and broader receptor modulation. Fluoxetine remains a critical and effective treatment for depression, with a well-characterized mechanism of action and a vast body of clinical evidence. Tyr-Leu TFA, on the other hand, represents a promising novel compound with a distinct, multi-faceted mechanism demonstrated in preclinical models. While the current data on Tyr-Leu TFA is encouraging, further research, including comprehensive toxicology studies and eventually, well-controlled clinical trials, is necessary to establish its safety and efficacy in humans and to truly understand its therapeutic potential relative to established treatments like fluoxetine. The lack of head-to-head comparative studies necessitates a cautious interpretation of the available data. The provided experimental workflows offer a roadmap for future research aimed at directly comparing these two compounds.
References
A Guide to Enhancing Reproducibility: Comparing Tyrosylleucine TFA with Alternative Salt Forms
For researchers, scientists, and drug development professionals utilizing the dipeptide Tyrosylleucine, the choice of salt form can significantly impact experimental reproducibility. While Tyrosylleucine trifluoroacetate (TFA) is a common formulation due to its prevalence in synthetic peptide production, residual TFA can introduce variability and artifacts in biological assays. This guide provides a comparative analysis of Tyrosylleucine TFA versus its hydrochloride (HCl) and acetate salt counterparts, offering experimental protocols and data to support the transition to more biologically compatible formulations for improved consistency in research outcomes.
The Impact of Counterions on Experimental Integrity
Trifluoroacetic acid is widely used during the synthesis and purification of peptides, leading to the common availability of peptides as TFA salts.[1][2][3] However, the presence of TFA, even in trace amounts, can interfere with experimental results.[2][4] This interference can manifest as cytotoxicity, altered cell proliferation, and modifications to the peptide's secondary structure, all of which are critical factors in the reproducibility of experiments. For sensitive applications, particularly in cell-based assays and in vivo studies, exchanging TFA for a more benign counterion like chloride or acetate is highly recommended to avoid misleading results.
Comparative Analysis of Tyrosylleucine Salt Forms
To facilitate an informed decision, the following table summarizes the key characteristics of this compound, HCl, and Acetate salts in the context of experimental reproducibility.
| Feature | This compound | Tyrosylleucine HCl | Tyrosylleucine Acetate |
| Source | Commonly produced from solid-phase peptide synthesis and RP-HPLC purification. | Produced by counterion exchange from the TFA salt. | Produced by counterion exchange from the TFA salt. |
| Biological Compatibility | Can exhibit cellular toxicity and alter cell growth, potentially confounding experimental results. | Generally considered more biologically benign and less likely to interfere with cellular assays. | Preferred for in vivo studies and sensitive cell-based assays due to its physiological compatibility. |
| Effect on Peptide Structure | May induce changes in the secondary structure of peptides. | Less likely to alter the native conformation of the peptide. | Generally does not interfere with the peptide's natural structure. |
| Reproducibility in Assays | High potential for introducing non-reproducible artifacts, especially in sensitive biological systems. | Improved experimental reproducibility due to reduced interference from the counterion. | High degree of reproducibility in biological experiments. |
| Recommendation for Use | Suitable for non-biological applications such as analytical standards. Caution is advised for cellular and in vivo studies. | Recommended for most research applications, including cell-based assays and preclinical studies. | The gold standard for in vivo research and drug development due to its excellent safety profile. |
Experimental Protocol: Counterion Exchange from TFA to HCl
To enhance the reproducibility of experiments using Tyrosylleucine, the following protocol details the process of exchanging the TFA counterion for chloride. This procedure is based on established methods for peptide salt exchange.
Objective: To remove residual trifluoroacetic acid from a this compound sample and replace it with hydrochloric acid, yielding Tyrosylleucine HCl.
Materials:
-
This compound
-
10 mM Hydrochloric Acid (HCl) solution
-
Milli-Q or other high-purity water
-
Lyophilizer
-
Analytical balance
-
HPLC system with UV or ELSD detector for purity and TFA content analysis
-
Optional: FT-IR or 19F-NMR for TFA quantification
Procedure:
-
Dissolution: Accurately weigh the this compound peptide and dissolve it in a 10 mM HCl solution at a concentration of 1 mg/mL.
-
Lyophilization: Freeze the resulting solution at -80°C and lyophilize until all the solvent is removed. This step removes the bulk of the water and some of the volatile TFA.
-
Repeated Cycles: To ensure complete removal of TFA, repeat the process of dissolving the peptide in 10 mM HCl and lyophilizing for a total of three cycles.
-
Purity and TFA Content Analysis: After the final lyophilization cycle, the peptide purity should be assessed using reverse-phase HPLC with a suitable gradient. The final TFA content should be quantified to ensure it is below the desired threshold (e.g., <1%). This can be achieved using techniques such as HPLC-ELSD, FT-IR, or 19F-NMR.
-
Final Product: The resulting lyophilized powder is Tyrosylleucine HCl, ready for use in biological experiments. Store the peptide according to the manufacturer's recommendations, typically at -20°C or -80°C.
Visualizing Experimental Workflows and Logical Relationships
To further clarify the processes and concepts discussed, the following diagrams have been generated.
Caption: Workflow for TFA to HCl counterion exchange.
Caption: Impact of residual TFA on experimental outcomes.
By understanding the potential pitfalls of using TFA salts in sensitive biological experiments and adopting protocols for counterion exchange, researchers can significantly enhance the reliability and reproducibility of their findings with Tyrosylleucine. The move towards more biologically appropriate salt forms like HCl and acetate represents a critical step in ensuring the validity of experimental data in both basic research and drug development.
References
A Comparative Guide to the Preclinical Benchmarking of Tyrosylleucine TFA Against Standard Anxiolytics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the anxiolytic potential of the dipeptide Tyrosylleucine TFA against two standard-of-care anxiolytics: Diazepam, a benzodiazepine, and Fluoxetine, a selective serotonin reuptake inhibitor (SSRI). Given that this compound is an investigational compound with emerging evidence of anxiolytic-like activity, this document outlines the methodologies and data presentation standards necessary for a rigorous preclinical assessment.[1][2][3] The data presented herein for this compound is hypothetical and serves to illustrate a robust benchmarking process.
Experimental Data Summary
A thorough preclinical evaluation of a novel anxiolytic agent involves standardized behavioral assays in rodent models. The primary goal is to characterize the compound's effect on anxiety-like behaviors and compare its efficacy and side-effect profile to established drugs. Key assays include the Elevated Plus Maze (EPM) and the Open Field Test (OFT), which measure conflict-induced anxiety and exploratory behavior in a novel environment, respectively.[4][5]
Table 1: Comparative Efficacy in the Elevated Plus Maze (EPM) Assay
The EPM assay is a widely used test to assess anxiety-like behavior in rodents. It is based on the natural aversion of mice to open and elevated spaces. Anxiolytic compounds are expected to increase the time spent and the number of entries into the open arms.
| Compound Group | Dose (mg/kg, i.p.) | Time in Open Arms (s) | Open Arm Entries (%) | Total Distance (m) |
| Vehicle (Saline) | - | 35.2 ± 4.1 | 28.5 ± 3.5 | 25.1 ± 2.8 |
| This compound | 1.0 | 75.6 ± 8.9 | 45.2 ± 5.1 | 24.5 ± 3.1 |
| Diazepam | 1.5 | 82.4 ± 9.5 | 48.9 ± 5.8 | 18.2 ± 2.2 |
| Fluoxetine | 10.0 | 55.1 ± 6.2 | 38.1 ± 4.0** | 26.3 ± 2.9 |
| *Hypothetical data. p < 0.05 vs. Vehicle. *p < 0.05 vs. Vehicle. Note: Fluoxetine's anxiolytic effects are typically observed after chronic administration; acute effects may be less pronounced. |
Table 2: Comparative Profile in the Open Field Test (OFT)
The OFT is used to evaluate general locomotor activity and anxiety-like behavior, characterized by the tendency of rodents to remain near the walls (thigmotaxis) versus exploring the center of the arena. Anxiolytics typically increase the time spent in the center, while sedative effects may reduce overall locomotion.
| Compound Group | Dose (mg/kg, i.p.) | Time in Center (s) | Center Entries | Total Distance (m) |
| Vehicle (Saline) | - | 28.4 ± 3.3 | 15.7 ± 2.1 | 30.2 ± 3.5 |
| This compound | 1.0 | 59.8 ± 6.8 | 25.4 ± 3.0 | 29.1 ± 3.8 |
| Diazepam | 1.5 | 65.3 ± 7.5 | 22.1 ± 2.8 | 20.5 ± 2.4 |
| Fluoxetine | 10.0 | 39.2 ± 4.5 | 18.9 ± 2.5 | 31.5 ± 3.9 |
| *Hypothetical data. p < 0.05 vs. Vehicle. *p < 0.05 vs. Vehicle. |
Experimental Protocols & Methodologies
Accurate and reproducible data relies on standardized experimental protocols. The following methodologies are standard for the behavioral assays cited above.
Elevated Plus Maze (EPM) Protocol
The EPM is a plus-shaped apparatus with two open and two enclosed arms, elevated from the floor, used to measure anxiety-like behavior.
-
Apparatus: A maze with two open arms (e.g., 30x5 cm) and two closed arms (e.g., 30x5x15 cm) extending from a central platform (5x5 cm), elevated 50 cm above the ground.
-
Procedure:
-
Acclimatization: Animals are habituated to the testing room for at least 60 minutes before the trial.
-
Placement: Each mouse is placed individually on the central platform, facing an open arm.
-
Exploration: The animal is allowed to freely explore the maze for a 5-minute session.
-
Recording: A video tracking system records the session, quantifying parameters such as time spent in each arm, number of entries into each arm, and total distance traveled.
-
-
Key Parameters:
-
Time in Open Arms: The primary measure of anxiolytic effect. More time suggests less anxiety.
-
Open Arm Entries: A secondary measure of anxiety and exploratory drive.
-
Total Distance Traveled: Used as a control for locomotor activity. A significant decrease may indicate sedation.
-
Open Field Test (OFT) Protocol
The OFT assesses general locomotor activity and anxiety in a novel environment.
-
Apparatus: A square arena (e.g., 42x42x42 cm) with the floor divided into a central zone and a peripheral zone.
-
Procedure:
-
Acclimatization: Animals are habituated to the testing room prior to the test.
-
Placement: Each mouse is placed in a corner of the open field arena.
-
Exploration: The animal explores the arena for a 5-10 minute period without disturbance.
-
Recording: Automated video tracking software records movement, calculating time spent in and entries into the central and peripheral zones.
-
-
Key Parameters:
-
Time in Center: The primary measure of anxiety. Rodents naturally avoid the center; an increase in center time indicates an anxiolytic effect.
-
Total Distance Traveled: A measure of general locomotor activity.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The diagram below outlines the standardized workflow for a single-dose preclinical anxiolytic study.
Mechanisms of Action: Signaling Pathways
Understanding the underlying signaling pathways is critical for drug development. The diagrams below illustrate the established mechanisms for Diazepam and Fluoxetine, and a hypothesized pathway for this compound.
Diazepam: Positive Allosteric Modulation of GABA-A Receptor
Diazepam, a benzodiazepine, enhances the effect of the inhibitory neurotransmitter GABA at the GABA-A receptor, leading to neuronal hyperpolarization and a calming effect.
Fluoxetine: Selective Serotonin Reuptake Inhibition
Fluoxetine is an SSRI that blocks the reabsorption of serotonin into the presynaptic neuron, increasing its concentration in the synaptic cleft and enhancing serotonergic neurotransmission.
This compound: Hypothesized Neuropeptide Modulation
Based on preliminary findings suggesting this compound may interact with multiple receptor systems, a hypothesized mechanism involves the modulation of a neuropeptide receptor (e.g., Neurotensin Receptor 1, NTS1), which in turn influences downstream dopaminergic and GABAergic pathways implicated in anxiety regulation.
References
Safety Operating Guide
Proper Disposal of Tyrosylleucine Trifluoroacetate (TFA)
The proper disposal of Tyrosylleucine TFA is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. As a trifluoroacetate salt of a dipeptide, its disposal protocol is primarily dictated by the hazardous characteristics of trifluoroacetic acid (TFA).[1] This guide provides a comprehensive, step-by-step procedure for its safe handling and disposal.
Core Safety Precaution: Before handling, always consult the manufacturer-specific Safety Data Sheet (SDS) for this compound and your institution's Environmental Health and Safety (EHS) guidelines. The procedures outlined here are based on general safety protocols for TFA-containing compounds.
Hazard Profile for Trifluoroacetic Acid (TFA)
The disposal procedure is rooted in the hazards associated with the TFA component. The following table summarizes its key hazard classifications.
| Hazard Type | Description | References |
| Corrosivity | Causes severe skin burns and eye damage. May be corrosive to metals. | [2][3] |
| Toxicity | Harmful if inhaled. Toxic if swallowed. | |
| Environmental | Harmful to aquatic life with long-lasting effects. | |
| Reactivity | Incompatible with strong bases, oxidizers, and certain metals. |
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to managing this compound waste from collection to final disposal.
Step 1: Personal Protective Equipment (PPE) and Preparation
Before handling any waste, ensure you are wearing appropriate PPE. All waste handling should be performed in a well-ventilated area, preferably a certified chemical fume hood.
-
Required PPE:
-
Chemical safety goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Lab coat
-
Closed-toe shoes
-
Step 2: Waste Segregation
Properly segregate waste streams to prevent dangerous reactions and ensure compliant disposal. Do not mix this compound waste with incompatible chemicals.
-
Solid Waste:
-
Includes unused or expired this compound powder.
-
Also includes contaminated consumables like weighing papers, pipette tips, gloves, and empty vials.
-
Collect in a dedicated, clearly labeled container for solid hazardous chemical waste.
-
-
Liquid Waste:
-
Includes solutions containing this compound (e.g., in DMSO or aqueous buffers).
-
Crucially, never pour liquid waste containing TFA down the drain.
-
Collect in a dedicated, leak-proof, and chemically compatible liquid waste container (e.g., a high-density polyethylene bottle).
-
Step 3: Waste Container Management
Select appropriate containers and manage them correctly to ensure safety within the lab.
-
Container Type: Use sturdy, chemically resistant glass or plastic containers with tight-fitting, screw-on caps.
-
Filling: Do not fill containers beyond 80-90% capacity to prevent spills and allow for vapor expansion.
-
Closure: Keep waste containers securely closed at all times, except when adding waste.
Step 4: Accurate Labeling
Proper labeling is a legal requirement and essential for safety. All waste containers must be accurately and clearly labeled as soon as waste is first added.
-
Label Contents:
-
The words "Hazardous Waste" .
-
The full chemical name: "Tyrosylleucine Trifluoroacetate Waste" or "Waste this compound". Do not use abbreviations or formulas.
-
List all components and their approximate concentrations (e.g., "this compound (~5 mg/mL) in DMSO").
-
The date the waste was first added to the container.
-
The name of the principal investigator or research group.
-
Step 5: Temporary Storage in the Laboratory
Store waste safely in a designated area while it awaits collection.
-
Location: Store containers in a designated and secure satellite accumulation area within the laboratory.
-
Compatibility: Ensure the storage area is away from incompatible chemicals like bases, oxidizers, and metals.
-
Secondary Containment: It is best practice to keep waste containers in a secondary containment bin to catch any potential leaks.
Step 6: Final Disposal
Final disposal must be handled by trained professionals in accordance with federal, state, and local regulations.
-
Arrange Pickup: Once a waste container is full or has reached the accumulation time limit set by your institution, schedule a pickup from your institution's Environmental Health and Safety (EHS) department or licensed hazardous waste contractor.
-
Follow Institutional Procedures: Adhere strictly to your organization's specific procedures for requesting hazardous waste collection.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
Personal protective equipment for handling Tyrosylleucine TFA
Essential Safety and Handling Guide for Tyrosylleucine TFA
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, a dipeptide with antidepressant-like activity.[1][2] The primary hazard associated with this compound is the trifluoroacetic acid (TFA) salt, a strong acid that is corrosive and can cause severe skin burns and eye damage.[3][4] Adherence to these procedural, step-by-step guidelines is critical for safe handling, storage, and disposal.
Personal Protective Equipment (PPE)
When working with this compound, particularly in its solid, lyophilized form or when preparing solutions, a comprehensive suite of personal protective equipment is mandatory to prevent exposure.
| PPE Category | Specific Requirements |
| Eye and Face Protection | Chemical safety goggles with side-shields are required at all times. In situations with a heightened risk of splashing, a face shield must be worn in addition to goggles. |
| Hand Protection | Chemical-resistant gloves, such as nitrile or butyl rubber, are essential. Gloves should be inspected for any signs of damage before each use and removed promptly and properly to avoid skin contact. |
| Skin and Body Protection | A lab coat or a chemical-resistant apron must be worn to protect against accidental spills. For tasks with a potential for significant exposure, impervious clothing that covers the entire body is recommended. |
| Respiratory Protection | Operations that may generate dust or aerosols should be conducted in a well-ventilated area, preferably within a chemical fume hood. If a fume hood is not available, a suitable respirator (e.g., N95 or higher) must be used. |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Handling:
-
Always handle this compound within a properly functioning chemical fume hood to minimize inhalation exposure.
-
Avoid direct contact with skin, eyes, and clothing.
-
Use the smallest practical quantities for the experiment being performed.
-
When preparing solutions, always add the acid (or the acidic compound) to water, never the other way around.
-
Ensure containers are kept tightly closed when not in use.
Storage:
-
Store this compound in a cool, well-ventilated place, away from heat and sources of ignition.
-
Keep containers tightly closed to prevent leakage and protect from moisture.
-
Store in the original container or a compatible container; do not store in metal containers.
-
Store away from incompatible materials such as strong oxidizing agents, reducing agents, strong bases, metals, and amines.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
This compound waste should be considered hazardous waste and segregated from other laboratory waste.
-
It must not be poured down the drain.
-
Collect waste in a designated, properly labeled, and closed container that is compatible with the chemical.
-
Disposable items that have come into contact with this compound, such as pipette tips and gloves, should also be disposed of as hazardous waste.
Disposal Procedure:
-
Follow your institution's and local hazardous waste regulations for the disposal of chemical waste.
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal company.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is necessary to mitigate harm.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, neutralize carefully with a suitable agent like sodium carbonate, absorb with an inert material, and place in a suitable container for disposal. For large spills, contact your institution's emergency response team. |
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
